YM-53601 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15/h1-6,11,14,23H,7-10,12-13H2/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCPFTULXRWQH-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048368 | |
| Record name | 3-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182959-28-0 | |
| Record name | 3-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-53601 free base | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM6NLS5FVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
YM-53601 Free Base: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This document provides an in-depth overview of the mechanism of action of YM-53601 free base, detailing its effects on lipid metabolism and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Core Mechanism of Action: Inhibition of Squalene Synthase
The primary mechanism of action of YM-53601 is the direct inhibition of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase or FDFT1).[5] This enzyme catalyzes the first committed step in cholesterol synthesis, a two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 effectively curtails the de novo synthesis of cholesterol. Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors do not affect the synthesis of other essential non-sterol isoprenoids like ubiquinone and dolichol, which are crucial for cellular function.
Signaling Pathway
The inhibition of squalene synthase by YM-53601 occurs within the mevalonate pathway, a key metabolic cascade for the production of cholesterol and other isoprenoids. The reduction in downstream sterol products is believed to activate Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor that upregulates the expression of genes involved in cholesterol uptake and synthesis, such as the LDL receptor. This dual action of inhibiting synthesis while potentially increasing clearance of circulating cholesterol contributes to its lipid-lowering effects.
References
- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivochem.net [invivochem.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
YM-53601: A Potent Squalene Synthase Inhibitor for Hyperlipidemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting the first committed step in sterol synthesis, YM-53601 effectively reduces plasma cholesterol and triglyceride levels, demonstrating significant potential as a therapeutic agent for hypercholesterolemia and hypertriglyceridemia.[1][2] This technical guide provides a comprehensive overview of YM-53601, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.
Introduction
Elevated levels of plasma cholesterol, particularly low-density lipoprotein (LDL) cholesterol, are a major risk factor for the development of atherosclerosis and subsequent cardiovascular events.[3] While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a clinical need for alternative and complementary therapeutic strategies. Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a promising target as it catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene, the first specific intermediate in cholesterol biosynthesis. Inhibition of this enzyme avoids the depletion of essential non-sterol isoprenoids, such as ubiquinone and dolichol, a potential concern with statin therapy. YM-53601 has emerged as a significant small molecule inhibitor of this enzyme, demonstrating robust lipid-lowering effects in various preclinical models.
Mechanism of Action
YM-53601 exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition leads to a reduction in the hepatic synthesis of cholesterol. The decrease in intracellular cholesterol levels is sensed by the sterol regulatory element-binding protein (SREBP) pathway, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This enhanced expression of LDL receptors leads to increased clearance of LDL and very-low-density lipoprotein (VLDL) remnants from the circulation, ultimately lowering plasma cholesterol levels. Furthermore, YM-53601 has been shown to suppress lipogenic biosynthesis and the secretion of triglycerides from the liver, contributing to its triglyceride-lowering effects.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for YM-53601.
Table 1: In Vitro Inhibition of Squalene Synthase Activity by YM-53601
| Species/Cell Line | Microsomal Source | IC50 (nM) |
| Human | HepG2 Cells | 79 |
| Rat | Liver | 90 |
| Hamster | Liver | 170 |
| Guinea Pig | Liver | 46 |
| Rhesus Monkey | Liver | 45 |
Table 2: In Vivo Efficacy of YM-53601 on Cholesterol Biosynthesis
| Species | Parameter | ED50 (mg/kg) |
| Rat | Inhibition of Cholesterol Biosynthesis | 32 |
Table 3: In Vivo Effects of YM-53601 on Plasma Lipids
| Species | Diet | Dose | Duration | Effect on Non-HDL-C | Effect on Triglycerides |
| Guinea Pig | Normal | 100 mg/kg/day | 14 days | ↓ 47% | Not specified |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | ↓ 37% | Not specified |
| Hamster | Normal | 50 mg/kg/day | 5 days | ↓ ~70% | ↓ 81% |
| Hamster | High-Fat | 100 mg/kg/day | 7 days | Not specified | ↓ 73% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of YM-53601.
Squalene Synthase Activity Assay
This protocol describes the measurement of squalene synthase activity in hepatic microsomes.
Objective: To determine the in vitro inhibitory potency of YM-53601 on squalene synthase.
Materials:
-
Hepatic microsomes from various species (e.g., rat, hamster, human HepG2 cells)
-
[³H]farnesyl pyrophosphate (FPP)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Potassium fluoride (KF)
-
Dithiothreitol (DTT)
-
YM-53601
-
Scintillation fluid
-
Hexane
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, KF, DTT, and NADPH.
-
Add the microsomal protein to the reaction mixture.
-
Introduce varying concentrations of YM-53601 or vehicle control to the respective reaction tubes.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., potassium hydroxide).
-
Extract the lipid-soluble products (including [³H]squalene) using hexane.
-
Quantify the amount of [³H]squalene formed by liquid scintillation counting.
-
Calculate the percent inhibition at each concentration of YM-53601 and determine the IC50 value.
In Vivo Inhibition of Cholesterol Biosynthesis
This protocol outlines the procedure to assess the in vivo efficacy of YM-53601 in inhibiting de novo cholesterol synthesis.
Objective: To determine the ED50 of YM-53601 for the inhibition of cholesterol biosynthesis in rats.
Materials:
-
Male Sprague-Dawley rats
-
YM-53601
-
[¹⁴C]-acetate
-
Saline solution
-
Anesthesia
-
Equipment for blood and tissue collection
-
Scintillation counter
Procedure:
-
Administer a single oral dose of YM-53601 or vehicle control to the rats.
-
After a specified time (e.g., 1 hour), inject the rats intraperitoneally with [¹⁴C]-acetate.
-
After a further incubation period (e.g., 1 hour), anesthetize the animals and collect blood and liver tissue.
-
Extract total lipids from the plasma and liver samples.
-
Separate the non-saponifiable lipids (containing cholesterol).
-
Quantify the amount of [¹⁴C] incorporated into cholesterol using a scintillation counter.
-
Calculate the percent inhibition of cholesterol biosynthesis for each dose of YM-53601 compared to the control group.
-
Determine the ED50 value from the dose-response curve.
VLDL and LDL Clearance Rate Assay
This protocol describes the methodology to measure the effect of YM-53601 on the clearance of VLDL and LDL from plasma in hamsters.
Objective: To evaluate the impact of YM-53601 on the clearance rate of VLDL and LDL.
Materials:
-
Male Golden Syrian hamsters
-
YM-53601
-
Human VLDL and LDL
-
1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI) fluorescent dye
-
Anesthesia
-
Equipment for intravenous injection and blood sampling
-
Fluorometer
Procedure:
-
Label human VLDL and LDL with the fluorescent dye DiI to prepare DiI-VLDL and DiI-LDL.
-
Treat hamsters with YM-53601 or vehicle control for a specified period (e.g., 5 days).
-
Anesthetize the hamsters and inject a bolus of DiI-VLDL or DiI-LDL intravenously.
-
Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 30, and 60 minutes).
-
Separate the plasma from the blood samples.
-
Measure the fluorescence of the plasma samples using a fluorometer to determine the concentration of DiI-labeled lipoproteins remaining in circulation.
-
Calculate the clearance rate of DiI-VLDL and DiI-LDL from the plasma disappearance curves.
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows related to YM-53601.
Conclusion
YM-53601 is a potent and selective squalene synthase inhibitor with significant cholesterol and triglyceride-lowering properties demonstrated in a range of preclinical models. Its mechanism of action, targeting a key committed step in cholesterol biosynthesis, offers a distinct advantage over existing therapies. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical development of YM-53601 and other squalene synthase inhibitors for the management of dyslipidemia.
References
- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rates of receptor-dependent and -independent low density lipoprotein uptake in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Potent Inhibitor of Cholesterol Biosynthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YM-53601 is a novel and potent small molecule inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, YM-53601 effectively reduces the production of cholesterol and has demonstrated significant lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to YM-53601, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Hypercholesterolemia is a major risk factor for the development of cardiovascular diseases. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing elevated cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the current standard of care, targeting downstream enzymes in the cholesterol biosynthesis pathway, such as squalene synthase, offers a promising alternative with a distinct mechanism of action. YM-53601 emerges as a significant compound in this class, demonstrating potent inhibition of squalene synthase and subsequent reduction of plasma cholesterol and triglycerides.[1][2]
Mechanism of Action
YM-53601 exerts its lipid-lowering effects by specifically inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[3] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 prevents the formation of squalene and all subsequent sterol intermediates, leading to a reduction in de novo cholesterol synthesis.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by YM-53601.
References
- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
YM-53601 and Triglyceride Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Beyond its well-documented cholesterol-lowering effects, YM-53601 has demonstrated significant efficacy in reducing plasma triglyceride levels. This technical guide provides an in-depth overview of the mechanism of action of YM-53601, with a specific focus on its impact on triglyceride metabolism. It consolidates key preclinical data, details experimental methodologies, and presents signaling pathways and experimental workflows through structured tables and Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel lipid-lowering therapies.
Mechanism of Action: Inhibition of Squalene Synthase
YM-53601 exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene.[1] This inhibition leads to a reduction in the hepatic synthesis of cholesterol.
Impact on Triglyceride Metabolism
The reduction in hepatic cholesterol synthesis due to squalene synthase inhibition has a direct impact on triglyceride metabolism. The proposed mechanism involves the following key points:
-
Inhibition of Lipogenic Biosynthesis: YM-53601 has been shown to suppress the biosynthesis of triglycerides and free fatty acids in the liver.[2] This effect occurs at a similar dose range to that of cholesterol biosynthesis inhibition.[2]
-
Reduced VLDL Secretion: By inhibiting the synthesis of cholesterol, a key component of very-low-density lipoproteins (VLDL), YM-53601 reduces the assembly and secretion of VLDL particles from the liver.[3] Since VLDL is the primary carrier of triglycerides from the liver to peripheral tissues, a decrease in VLDL secretion leads to lower plasma triglyceride levels.[4]
-
Enhanced VLDL and LDL Clearance: Studies in hamsters have indicated that YM-53601 enhances the clearance rate of both VLDL and low-density lipoprotein (LDL) from the plasma. This enhanced clearance contributes to the reduction in circulating triglyceride and cholesterol levels. The enhanced VLDL clearance appears to be mediated, at least in part, through the lipoprotein lipase (LPL) pathway.
The following diagram illustrates the signaling pathway of YM-53601's effect on triglyceride metabolism:
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on YM-53601.
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Species/Cell Line | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rhesus Monkey | 45 |
| Guinea-pig | 46 |
| Rat | 90 |
| Hamster | 170 |
Table 2: Effect of YM-53601 on Plasma Triglyceride and Non-HDL Cholesterol Levels in Animal Models
| Animal Model | Diet | Treatment | Dosage | Duration | % Reduction in Triglycerides | % Reduction in non-HDL-C | Reference |
| Hamsters | Normal | YM-53601 | 50 mg/kg/day | 5 days | 81 | 74 | |
| Hamsters | High-Fat | YM-53601 | 100 mg/kg/day | 7 days | 73 | - | |
| Hamsters | High-Fat | Fenofibrate | 100 mg/kg/day | 7 days | 53 | - | |
| Rats | High-Fat | YM-53601 | 50 mg/kg | 1 week | 33 | 44 | |
| Guinea-pigs | - | YM-53601 | 100 mg/kg/day | 14 days | - | 47 | |
| Rhesus Monkeys | - | YM-53601 | 50 mg/kg, twice daily | 21 days | - | 37 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on YM-53601.
In Vitro Squalene Synthase Activity Assay
This assay measures the ability of YM-53601 to inhibit the enzymatic activity of squalene synthase in hepatic microsomes.
-
Preparation of Microsomes: Liver tissues from various species or HepG2 cells are homogenized and centrifuged to isolate the microsomal fraction, which contains squalene synthase.
-
Assay Conditions: The assay is typically carried out in a HEPES buffer (pH 7.5) containing MgCl2, DTT, NaF, and NADPH.
-
Substrate and Inhibitor: The substrate, [3H]-farnesyl diphosphate, and varying concentrations of YM-53601 (dissolved in DMSO) are added to the reaction mixture.
-
Incubation and Quantification: The reaction is incubated and then stopped. The product, [3H]-squalene, is extracted and quantified using liquid scintillation counting to determine the level of inhibition.
The following diagram illustrates the workflow for the in vitro squalene synthase activity assay:
In Vivo Triglyceride and Cholesterol Biosynthesis Assay
This assay assesses the effect of YM-53601 on the de novo synthesis of triglycerides and cholesterol in live animals.
-
Animal Model and Treatment: Rats or hamsters are often pre-treated with cholestyramine to upregulate cholesterol biosynthesis. The animals are then orally administered a single dose of YM-53601.
-
Radiolabeling: One hour after YM-53601 administration, [14C]-acetate is injected intraperitoneally.
-
Sample Collection and Analysis: After a set period, blood and liver samples are collected. Lipids are extracted, and the incorporation of [14C] into triglyceride and cholesterol fractions is measured to determine the rate of biosynthesis.
VLDL and LDL Clearance Assay
This experiment measures the rate at which VLDL and LDL are removed from the bloodstream in the presence of YM-53601.
-
Animal Model and Treatment: Hamsters are typically used and are treated with YM-53601 for several days.
-
Lipoprotein Labeling and Injection: VLDL and LDL are isolated from donor animals and labeled with a fluorescent dye (e.g., DiI). The labeled lipoproteins are then injected intravenously into the treated and control animals.
-
Blood Sampling and Analysis: Blood samples are collected at various time points after injection. The fluorescence intensity in the plasma is measured to determine the rate of disappearance of the labeled lipoproteins.
-
Role of LPL: To investigate the involvement of lipoprotein lipase, some experiments include pre-treatment with protamine sulfate, an LPL inhibitor.
The following diagram illustrates the workflow for the VLDL/LDL clearance assay:
Conclusion
YM-53601 is a promising lipid-lowering agent that demonstrates a dual effect on both cholesterol and triglyceride metabolism. Its primary mechanism of inhibiting squalene synthase not only reduces cholesterol biosynthesis but also leads to a significant decrease in plasma triglycerides. This triglyceride-lowering effect is attributed to the inhibition of hepatic lipogenesis, reduced VLDL secretion, and enhanced clearance of triglyceride-rich lipoproteins. The preclinical data strongly support the potential of YM-53601 as a therapeutic agent for managing dyslipidemia, particularly in patients with mixed hyperlipidemia characterized by elevated levels of both cholesterol and triglycerides. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations.
References
- 1. Measuring VLDL1 secretion in humans with an intravenous fat emulsion test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols for YM-53601 free base, a potent squalene synthase inhibitor. The information is intended to support research and development efforts in lipid-lowering therapies and related fields.
Core Chemical Properties
This compound is a small molecule inhibitor of the enzyme squalene synthase.[1][2][] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 182959-28-0[1][2] |
| Molecular Formula | C21H21FN2O |
| Molecular Weight | 336.40 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
YM-53601 functions as a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, YM-53601 prevents the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol. This inhibition leads to a reduction in the synthesis of cholesterol and subsequently lowers plasma levels of non-HDL cholesterol and triglycerides. The compound is also identified as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1).
The following diagram illustrates the simplified signaling pathway affected by YM-53601.
Experimental Protocols
Published research details several key experimental protocols for evaluating the efficacy of YM-53601. These methodologies provide a framework for further investigation.
In Vitro Squalene Synthase Inhibition Assay
A common in vitro method to determine the inhibitory activity of YM-53601 involves using liver microsomes from various species or human hepatoma cells (HepG2).
Methodology:
-
Microsome Preparation: Liver tissues or HepG2 cells are homogenized in a suitable buffer (e.g., 50 mM HEPES) and centrifuged to isolate the microsomal fraction.
-
Incubation: The microsomal preparation is incubated with a radiolabeled substrate, such as [3H]farnesyl diphosphate, in the presence of varying concentrations of YM-53601.
-
Extraction: After incubation, the reaction is stopped, and the lipid-soluble products, including the formed [3H]squalene, are extracted using an organic solvent.
-
Quantification: The amount of radioactive squalene is quantified using liquid scintillation counting to determine the extent of inhibition by YM-53601. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then calculated.
In Vivo Cholesterol Biosynthesis Inhibition Assay in Rats
This protocol assesses the in vivo efficacy of YM-53601 in inhibiting cholesterol synthesis.
Methodology:
-
Animal Model: Rats are typically used for this assay.
-
Drug Administration: YM-53601 is administered orally to the rats at various doses.
-
Radiolabel Injection: After a specific time following drug administration (e.g., 1 hour), a radiolabeled precursor of cholesterol, such as [14C]-acetate, is injected intraperitoneally.
-
Sample Collection and Analysis: After a further incubation period (e.g., 1 hour), the animals are euthanized, and blood and liver samples are collected. The incorporation of the radiolabel into newly synthesized cholesterol is measured to determine the dose-dependent inhibitory effect of YM-53601. The ED50 value, the dose that causes a 50% reduction in cholesterol biosynthesis, can be determined.
The following diagram outlines a typical experimental workflow for in vivo evaluation.
Conclusion
This compound is a well-characterized squalene synthase inhibitor with demonstrated efficacy in reducing cholesterol and triglyceride levels in various animal models. The provided chemical data, mechanism of action, and experimental protocols offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential further.
References
The Discovery and Development of YM-53601: A Squalene Synthase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of YM-53601. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in lipid-lowering agents and the inhibition of cholesterol synthesis. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction
Hypercholesterolemia and hypertriglyceridemia are major risk factors for the development of atherosclerotic cardiovascular disease. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there is continued interest in alternative and complementary therapeutic strategies.[1][2][3] Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a key regulatory point in cholesterol biosynthesis. It catalyzes the first committed step in the formation of sterols, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1][3] Inhibition of this enzyme is an attractive approach as it specifically blocks cholesterol synthesis without affecting the production of essential non-sterol isoprenoids derived from FPP. YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, emerged from a discovery program aimed at identifying novel squalene synthase inhibitors.
Mechanism of Action
YM-53601 exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase. This enzyme is located in the endoplasmic reticulum and is a crucial component of the mevalonate pathway for cholesterol synthesis.
Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase
The synthesis of cholesterol is a multi-step process that begins with acetyl-CoA. As illustrated in the signaling pathway diagram below, squalene synthase catalyzes the reductive dimerization of two FPP molecules into squalene. This is the first irreversible step dedicated solely to sterol biosynthesis. By inhibiting this enzyme, YM-53601 prevents the formation of squalene and all subsequent downstream products, including cholesterol.
In Vitro Efficacy
The inhibitory activity of YM-53601 against squalene synthase was evaluated in hepatic microsomes from various species. The results demonstrate that YM-53601 is a potent inhibitor of this enzyme across different animal models and in a human-derived cell line.
| Species/Cell Line | IC50 (nM) |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus Monkey | 45 |
| HepG2 (Human) | 79 |
| Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601 in Hepatic Microsomes. |
In Vivo Efficacy
The lipid-lowering effects of YM-53601 were assessed in several animal models, demonstrating significant reductions in plasma cholesterol and triglyceride levels.
Cholesterol Biosynthesis Inhibition in Rats
In vivo studies in rats confirmed that YM-53601 effectively inhibits cholesterol biosynthesis from acetate in a dose-dependent manner. The oral ED50 for the inhibition of cholesterol biosynthesis was determined to be 32 mg/kg.
Plasma Lipid Reduction in Various Animal Models
The efficacy of YM-53601 in reducing plasma non-HDL cholesterol and triglycerides was evaluated in guinea-pigs, rhesus monkeys, and hamsters. The results are summarized in the table below.
| Animal Model | Diet | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides |
| Guinea-pigs | Normal | 100 mg/kg/day | 14 days | 47% | Not Reported |
| Rhesus Monkeys | Normal | 50 mg/kg, twice daily | 21 days | 37% | Not Reported |
| Hamsters | Normal | 50 mg/kg/day | 5 days | ~70% | 81% |
| Hamsters | High-fat | 100 mg/kg/day | 7 days | Not Reported | 73% |
| Table 2: In Vivo Efficacy of YM-53601 on Plasma Lipids in Different Animal Models. |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of YM-53601. The following protocols are based on published studies and general laboratory procedures.
Preparation of Hepatic Microsomes
A general procedure for the isolation of hepatic microsomes for in vitro enzyme assays is outlined below.
Protocol Details:
-
Homogenization: Livers are minced and homogenized in a cold buffer (e.g., Tris-HCl with sucrose and EDTA) using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate cellular components. A low-speed centrifugation (e.g., 10,000 x g) removes nuclei and mitochondria. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.
In Vitro Squalene Synthase Inhibition Assay
The potency of YM-53601 as a squalene synthase inhibitor was determined using an in vitro assay with radiolabeled substrate.
Principle: The assay measures the conversion of [3H]farnesyl pyrophosphate ([3H]FPP) to [3H]squalene by squalene synthase in hepatic microsomes. The amount of [3H]squalene produced is quantified to determine the enzyme's activity.
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing hepatic microsomes, a buffer system (e.g., HEPES), NADPH, and various concentrations of YM-53601.
-
Initiation: The reaction is initiated by the addition of [3H]FPP.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Termination and Extraction: The reaction is stopped, and the lipids, including [3H]squalene, are extracted using an organic solvent (e.g., hexane).
-
Quantification: The amount of [3H]squalene in the extract is determined by liquid scintillation counting.
-
Data Analysis: The concentration of YM-53601 that inhibits 50% of the squalene synthase activity (IC50) is calculated.
In Vivo Animal Studies
The following provides a general workflow for the in vivo evaluation of YM-53601.
Protocol Details:
-
Animal Models: Various animal models were used, including rats, guinea-pigs, rhesus monkeys, and hamsters.
-
Diet: Animals were fed either a normal or a high-fat diet to induce hyperlipidemia.
-
Drug Administration: YM-53601 was typically suspended in a vehicle like 0.5% methylcellulose and administered orally once or twice daily.
-
Blood Sampling: Blood samples were collected after a fasting period at baseline and at various time points during the treatment period.
-
Lipid Analysis: Plasma total cholesterol, HDL cholesterol, and triglycerides were measured using enzymatic assay kits. Non-HDL cholesterol was calculated as total cholesterol minus HDL cholesterol.
Clinical Development and Future Perspectives
Information regarding the clinical development of YM-53601 is limited in the public domain. While the preclinical data demonstrated promising lipid-lowering effects, the progression to and outcome of human clinical trials are not well-documented. Other squalene synthase inhibitors, such as lapaquistat (TAK-475), have been investigated in clinical trials but faced challenges, including concerns about hepatotoxicity, which ultimately led to the discontinuation of their development. These findings highlight the potential hurdles for this class of drugs.
Despite the challenges, the development of squalene synthase inhibitors like YM-53601 has provided valuable insights into the regulation of cholesterol metabolism and the potential of targeting enzymes downstream of HMG-CoA reductase.
Conclusion
YM-53601 is a potent inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering effects demonstrated in a range of preclinical models. This technical guide has summarized the key findings related to its discovery and development, providing quantitative data and an overview of the experimental methodologies employed. The exploration of YM-53601 and other compounds in its class has contributed to a deeper understanding of lipid metabolism and continues to inform the search for new therapeutic agents for dyslipidemia.
References
- 1. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to YM-53601 and Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl diphosphate (FPP) to squalene. This positions FDFT1 as a key regulatory point and an attractive target for therapeutic intervention in hypercholesterolemia and other diseases characterized by dysregulated lipid metabolism. YM-53601 is a potent and specific inhibitor of FDFT1, demonstrating significant lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of YM-53601 and its interaction with FDFT1, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing FDFT1 inhibition, and a visualization of the relevant signaling pathways.
YM-53601: A Potent FDFT1 Inhibitor
YM-53601 is a small molecule inhibitor that specifically targets FDFT1, effectively blocking the synthesis of squalene, a precursor to cholesterol.[1][2] Its inhibitory action leads to a reduction in plasma cholesterol and triglyceride levels, making it a promising candidate for the treatment of hyperlipidemia.[3][4][5]
Quantitative Inhibitory Activity
The inhibitory potency of YM-53601 against FDFT1 has been quantified across various species and experimental conditions. The half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50) are key parameters that describe its efficacy.
| Parameter | Species/System | Value | Reference |
| IC50 | Human hepatoma cells (HepG2) | 79 nM | |
| IC50 | Rat hepatic microsomes | 90 nM | |
| IC50 | Hamster hepatic microsomes | 170 nM | |
| IC50 | Guinea-pig hepatic microsomes | 46 nM | |
| IC50 | Rhesus monkey hepatic microsomes | 45 nM | |
| ED50 | Cholesterol biosynthesis inhibition in rats (in vivo) | 32 mg/kg |
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the significant lipid-lowering effects of YM-53601.
| Animal Model | Dosage | Effect | Reference |
| Rats (high-fat diet) | 12.5, 25, 50 mg/kg/day for 1 week | Dose-dependent reduction in plasma nonHDL-C and triglycerides. | |
| Guinea-pigs | 100 mg/kg/day for 14 days | 47% reduction in plasma nonHDL-C. | |
| Hamsters (normal diet) | 50 mg/kg/day for 5 days | 81% decrease in plasma triglycerides and a 57% decrease in total cholesterol. | |
| Hamsters (high-fat diet) | 100 mg/kg/day for 7 days | 73% reduction in plasma triglycerides. | |
| Rhesus monkeys | 50 mg/kg, twice daily for 21 days | 37% decrease in plasma nonHDL-C. |
FDFT1 Signaling and Regulation
FDFT1 is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. Its activity is tightly regulated, primarily at the transcriptional level by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
Cholesterol Biosynthesis Pathway
FDFT1 catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene. This is the first enzymatic step dedicated solely to sterol biosynthesis.
Transcriptional Regulation by SREBP-2
The expression of the FDFT1 gene is primarily controlled by the transcription factor SREBP-2. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter region of the FDFT1 gene, thereby upregulating its transcription.
Experimental Protocols
In Vitro FDFT1 (Squalene Synthase) Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of compounds like YM-53601 against FDFT1 using a radiolabeled substrate.
Objective: To measure the IC50 value of a test compound for the inhibition of FDFT1 activity.
Materials:
-
Hepatic microsomes (from desired species)
-
Test compound (e.g., YM-53601) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Reagents:
-
11 mM NaF
-
5.5 mM MgCl2
-
3 mM DTT
-
1 mM NADPH
-
5 µM Farnesyl diphosphate (FPP)
-
[3H]-Farnesyl diphosphate ([3H]-FPP) (e.g., 15 Ci/mmol)
-
10 µM NB-598 (squalene epoxidase inhibitor, to prevent squalene metabolism)
-
1 mM Sodium pyrophosphate decahydrate
-
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Microsome Preparation: Prepare hepatic microsomes from the liver tissue of the chosen species or from a cell line like HepG2 using standard differential centrifugation methods.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and all reagents except the microsomes and [3H]-FPP.
-
Compound Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixtures. Include a vehicle control (DMSO only).
-
Pre-incubation: Pre-incubate the reaction mixtures with the test compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the hepatic microsomes and [3H]-FPP to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extraction of Squalene: Extract the lipid-soluble product, [3H]-squalene, into an organic solvent (e.g., hexane).
-
Quantification: Transfer the organic phase containing [3H]-squalene to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein interactions - FDFT1 - The Human Protein Atlas [proteinatlas.org]
- 5. HitPredict - High confidence protein-protein interactions [hitpredict.org]
Methodological & Application
Application Notes and Protocols for YM-53601 Free Base in In Vitro Squalene Synthase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a critical pathway in cellular metabolism.[3] By inhibiting this enzyme, YM-53601 effectively reduces the production of squalene and downstream cholesterol.[1][2] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of YM-53601 free base on squalene synthase, typically sourced from hepatic microsomes.
Mechanism of Action
YM-53601 acts as a squalene synthase inhibitor, thereby blocking the conversion of farnesyl pyrophosphate (FPP) to squalene. This inhibition leads to a reduction in the biosynthesis of cholesterol and other sterols. The compound has demonstrated efficacy in lowering plasma cholesterol and triglyceride levels in various animal models.
Signaling Pathway
The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of inhibition by YM-53601.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by YM-53601.
Quantitative Data Summary
The inhibitory activity of YM-53601 on squalene synthase has been quantified across various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species/Cell Line | Enzyme Source | IC50 (nM) |
| Human | HepG2 cells | 79 |
| Rat | Hepatic microsomes | 90 |
| Hamster | Hepatic microsomes | 170 |
| Guinea Pig | Hepatic microsomes | 46 |
| Rhesus Monkey | Hepatic microsomes | 45 |
Data compiled from multiple sources.
Experimental Protocols
Preparation of Hepatic Microsomes
This protocol describes the preparation of hepatic microsomes from fresh liver tissue, a common source for squalene synthase activity assays.
Materials:
-
Fresh liver tissue
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Excise and weigh fresh liver tissue. All subsequent steps should be performed at 4°C.
-
Mince the tissue and wash with ice-cold homogenization buffer to remove excess blood.
-
Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal preparation using a Bradford assay.
-
Aliquots of the microsomal suspension can be snap-frozen in liquid nitrogen and stored at -80°C for future use.
In Vitro Squalene Synthase Inhibition Assay
This protocol details the methodology to assess the inhibitory effect of YM-53601 on squalene synthase activity using a radiometric assay.
Materials:
-
This compound stock solution (in DMSO)
-
Hepatic microsomes (prepared as described above)
-
Assay Buffer (50 mM HEPES, pH 7.5)
-
Reagents for reaction mixture:
-
11 mM Sodium Fluoride (NaF)
-
5.5 mM Magnesium Chloride (MgCl₂)
-
3 mM Dithiothreitol (DTT)
-
1 mM NADPH
-
5 µM Farnesyl Pyrophosphate (FPP)
-
[³H]-Farnesyl Pyrophosphate ([³H]-FPP) (e.g., 15 Ci/mmol)
-
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare fresh dilutions of all reagents in the assay buffer on the day of the experiment.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components (final concentrations listed):
-
50 mM HEPES buffer, pH 7.5
-
11 mM NaF
-
5.5 mM MgCl₂
-
3 mM DTT
-
1 mM NADPH
-
5 µM FPP
-
[³H]-FPP (to a final specific activity suitable for detection)
-
Varying concentrations of YM-53601 (or DMSO for vehicle control).
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding a small amount of the hepatic microsomal preparation (e.g., 10 µg of protein).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an organic solvent, such as a mixture of chloroform and methanol (2:1).
-
Extraction of Squalene: Vortex the tubes vigorously and centrifuge to separate the phases. The lipid-soluble squalene will be in the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of [³H]-squalene formed is proportional to the squalene synthase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of YM-53601 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the in vitro squalene synthase inhibition assay.
References
Application Notes and Protocols for YM-53601 Cell-Based Assay for Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking the conversion of farnesyl pyrophosphate to squalene, YM-53601 effectively reduces the synthesis of cholesterol and other downstream sterols.[1][2] Preclinical studies have demonstrated that YM-53601 significantly lowers plasma levels of non-HDL cholesterol and triglycerides in various animal models. The compound has shown superior efficacy in reducing triglycerides compared to fibrates and a greater cholesterol-lowering effect than some statins in certain models. These characteristics make YM-53601 a valuable tool for studying lipid metabolism and a potential therapeutic agent for hyperlipidemia.
This document provides detailed application notes and protocols for a cell-based assay to evaluate the effect of YM-53601 on intracellular lipid accumulation. The human hepatoma cell line HepG2 is utilized as a relevant in vitro model, as it retains many of the specialized functions of hepatocytes, including lipid metabolism. Lipid accumulation is induced in these cells using oleic acid, a long-chain fatty acid known to promote the formation of intracellular lipid droplets. The extent of lipid accumulation is then quantified using fluorescent and colorimetric staining methods, Nile Red and Oil Red O, respectively.
Mechanism of Action of YM-53601
YM-53601 targets and inhibits the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1). This enzyme catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this step, YM-53601 effectively depletes the pool of precursors for cholesterol synthesis. This leads to a downstream activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that upregulates the expression of genes involved in cholesterol uptake and synthesis, including the LDL receptor. The inhibition of squalene synthase by YM-53601 not only reduces cholesterol synthesis but has also been shown to suppress the biosynthesis of triglycerides and free fatty acids.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of YM-53601.
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Cell Line/Tissue Source | IC₅₀ (nM) |
| Human HepG2 cells | 79 |
| Rat liver microsomes | 90 |
| Hamster liver microsomes | 170 |
| Guinea-pig liver microsomes | 46 |
| Rhesus monkey liver microsomes | 45 |
Table 2: In Vivo Effects of YM-53601 on Plasma Lipids
| Animal Model | Dosage | Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides |
| Guinea-pigs | 100 mg/kg/day | 14 days | ↓ 47% | - |
| Rhesus monkeys | 50 mg/kg, twice daily | 21 days | ↓ 37% | - |
| Hamsters (normal diet) | 50 mg/kg/day | 5 days | - | ↓ 81% |
| Hamsters (high-fat diet) | 100 mg/kg/day | 7 days | - | ↓ 73% |
| Rats | ED₅₀ = 32 mg/kg | Single dose | Inhibition of cholesterol biosynthesis | - |
Experimental Protocols
This section provides detailed protocols for a cell-based assay to assess the impact of YM-53601 on lipid accumulation in HepG2 cells.
Experimental Workflow
Materials and Reagents
-
Cell Line: Human hepatoma HepG2 cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipid Induction Medium: Culture medium supplemented with oleic acid (e.g., 0.5 mM). A 2:1 mixture of oleic acid to palmitic acid can also be used to better mimic in vivo conditions.
-
Test Compound: YM-53601 (dissolved in DMSO to prepare a stock solution)
-
Positive Control: Oleic acid-treated cells without YM-53601
-
Negative Control: Cells treated with vehicle (DMSO) only
-
Staining Reagents:
-
Nile Red Staining:
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
-
Oil Red O Staining:
-
Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)
-
Oil Red O working solution (e.g., 60% Oil Red O stock solution in distilled water)
-
Formalin (10%) or 4% PFA for fixing
-
60% Isopropanol
-
Hematoxylin for nuclear counterstaining
-
Isopropanol (100%) for dye extraction and quantification
-
-
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 96-well clear-bottom black plates (for Nile Red staining) or clear plates (for Oil Red O staining) at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Lipid Accumulation Induction and Compound Treatment:
-
Prepare the lipid induction medium containing oleic acid.
-
Prepare serial dilutions of YM-53601 in the lipid induction medium. A suggested concentration range is 0.1 nM to 10 µM to cover the IC₅₀ value. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared media:
-
Negative Control: Medium with vehicle (DMSO).
-
Positive Control: Lipid induction medium with vehicle (DMSO).
-
Test Wells: Lipid induction medium with varying concentrations of YM-53601.
-
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Nile Red Staining and Quantification
-
Cell Fixation:
-
Carefully aspirate the medium from the wells.
-
Wash the cells twice with 150 µL of PBS per well.
-
Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with 150 µL of PBS per well.
-
-
Staining:
-
Prepare a Nile Red working solution by diluting the stock solution in PBS (e.g., to a final concentration of 1 µg/mL).
-
Add 100 µL of the Nile Red working solution to each well.
-
If nuclear counterstaining is desired, add DAPI to the Nile Red working solution (e.g., to a final concentration of 1 µg/mL).
-
Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Wash the cells twice with 150 µL of PBS per well.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition and Analysis:
-
Image the plates using a high-content imaging system or a fluorescence microscope.
-
Use appropriate filter sets for DAPI (Excitation/Emission: ~358/461 nm) and Nile Red (for neutral lipids, Excitation/Emission: ~552/636 nm).
-
Quantify the fluorescence intensity of Nile Red per cell. The analysis software can be used to segment cells based on the DAPI signal and then measure the corresponding Nile Red intensity within each cell.
-
Protocol 3: Oil Red O Staining and Quantification
-
Cell Fixation:
-
Gently remove the culture medium.
-
Wash the cells twice with PBS.
-
Add 100 µL of 10% formalin to each well and incubate for at least 1 hour.
-
-
Staining:
-
Remove the formalin and wash the cells twice with distilled water.
-
Add 100 µL of 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and add 100 µL of the freshly prepared Oil Red O working solution to each well.
-
Incubate at room temperature for 20-30 minutes.
-
Remove the Oil Red O solution and wash the cells 2-4 times with distilled water until the excess stain is removed.
-
(Optional) For visualization, counterstain with hematoxylin for 1 minute, then wash with water.
-
-
Quantification:
-
After the final water wash, remove all the water from the wells.
-
Add 100 µL of 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets.
-
Incubate the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.
-
Measure the absorbance of the extracted dye at a wavelength of 490-520 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Normalization: For both Nile Red and Oil Red O assays, subtract the background absorbance/fluorescence from a blank well (containing only isopropanol or PBS, respectively).
-
Calculation of Percent Inhibition:
-
Calculate the percentage of lipid accumulation inhibition for each concentration of YM-53601 using the following formula: % Inhibition = 100 - [ (Sample - Negative Control) / (Positive Control - Negative Control) ] * 100
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the YM-53601 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of YM-53601 that inhibits lipid accumulation by 50%.
-
Troubleshooting
-
High background staining: Ensure thorough washing steps after fixation and staining. Prepare fresh staining solutions.
-
Low signal in positive controls: Optimize the concentration of oleic acid and the incubation time to ensure sufficient lipid accumulation.
-
High well-to-well variability: Ensure uniform cell seeding and careful pipetting.
-
Cell detachment: Handle the plates gently during washing steps. Consider using coated plates for better cell adherence.
By following these detailed protocols, researchers can effectively utilize YM-53601 to investigate its impact on intracellular lipid accumulation, providing valuable insights into its mechanism of action and potential as a lipid-lowering agent.
References
- 1. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for YM-53601 Efficacy Testing in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, YM-53601 effectively reduces the production of cholesterol and has demonstrated significant lipid-lowering effects in various animal models.[1][3] These notes provide detailed protocols for evaluating the efficacy of YM-53601 in animal models of hyperlipidemia and offer a proposed framework for investigating its potential synergistic effects with chemotherapeutic agents in cancer models.
Mechanism of Action: Squalene Synthase Inhibition
YM-53601 exerts its therapeutic effects by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), which catalyzes the first committed step in cholesterol biosynthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene.[1] This blockade leads to a reduction in de novo cholesterol synthesis. The mechanism of action is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier enzyme in the mevalonate pathway.
References
- 1. The effect of statin treatment on intratumoral cholesterol levels and LDL receptor expression: a window-of-opportunity breast cancer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel bisphosphonate inhibitor of squalene synthase combined with a statin or a nitrogenous bisphosphonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-53601 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage, administration, and experimental protocols for the squalene synthase inhibitor, YM-53601, in rat models. The provided methodologies are based on published research and are intended to guide the design and execution of preclinical studies.
Compound Information
-
Compound Name: YM-53601
-
Mechanism of Action: Inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This inhibition leads to reduced plasma cholesterol and triglyceride levels.[5]
-
Primary Indications (Preclinical): Hypercholesterolemia and hypertriglyceridemia.
Dosage and Administration in Rats
YM-53601 is typically administered orally to rats. The dosage and vehicle can be adjusted based on the specific experimental design.
Table 1: Recommended Oral Dosage of YM-53601 in Rats
| Dosage Range | Vehicle | Frequency | Notes |
| 6.25 - 50 mg/kg | 0.5% (w/v) methylcellulose solution | Once daily | Effective for inhibiting cholesterol biosynthesis and lowering plasma lipids. |
Experimental Protocols
Induction of Hyperlipidemia in Rats (High-Fat Diet Model)
To study the efficacy of YM-53601 in a hyperlipidemic state, a high-fat diet (HFD) can be used to induce elevated plasma lipid levels in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Diet Composition: A typical high-fat diet for inducing hyperlipidemia in rats may consist of standard chow supplemented with sources of fat and cholesterol. While specific compositions vary, a representative diet could include:
-
Standard powdered rat feed: ~60-70%
-
Fat source (e.g., lard, coconut oil, corn oil): ~10-20%
-
Cholesterol: ~1-2%
-
Cholic acid: ~0.5% (to aid in cholesterol absorption)
-
-
Feeding Period: Feed the rats the HFD for a period of 4 to 8 weeks to establish hyperlipidemia.
-
YM-53601 Administration: Following the induction period, administer YM-53601 orally at the desired dosage (e.g., 12.5, 25, or 50 mg/kg) once daily for the duration of the treatment period (e.g., 1-4 weeks).
-
Control Groups: Include a normal diet control group and a high-fat diet control group receiving the vehicle (0.5% methylcellulose) only.
-
Monitoring: Monitor body weight, food intake, and plasma lipid levels (total cholesterol, triglycerides, HDL-C, LDL-C) at baseline and throughout the study.
Assessment of de novo Cholesterol Biosynthesis
This protocol details an in vivo assay to measure the rate of cholesterol biosynthesis using a radiolabeled precursor.
Protocol:
-
Animal Preparation: Use rats under specific lighting conditions (e.g., lights off from 07:30 h to 20:30 h for a week) to increase hepatic cholesterol biosynthesis during the daytime.
-
YM-53601 Administration: Administer a single oral dose of YM-53601 (e.g., 6.25, 12.5, 25, or 50 mg/kg) or the vehicle control.
-
Radiolabel Administration: One hour after YM-53601 administration, inject [14C]-acetate intraperitoneally (e.g., 40.5 µCi per animal).
-
Sample Collection: Two hours after the drug treatment (one hour after [14C]-acetate injection), anesthetize the rats (e.g., with diethyl ether) and collect blood and liver tissue.
-
Lipid Extraction and Analysis:
-
Saponify a plasma sample (e.g., 1 ml) in alcoholic KOH.
-
Extract the non-saponifiable lipids (containing cholesterol) with a nonpolar solvent (e.g., petroleum ether).
-
Measure the radioactivity of the extracted lipids using a liquid scintillation counter to determine the amount of [14C]-acetate incorporated into cholesterol.
-
-
Data Analysis: The inhibition of cholesterol biosynthesis is calculated by comparing the radioactivity in the YM-53601-treated groups to the vehicle-treated control group. The ED50 value for YM-53601 in inhibiting cholesterol biosynthesis in rats has been reported to be 32 mg/kg.
Evaluation in Cholestyramine-Treated Rats
This model is used to study the effects of YM-53601 in a state of stimulated cholesterol and bile acid synthesis.
Protocol:
-
Diet: Feed rats a diet supplemented with cholestyramine (e.g., 2-5% w/w) for a specified period (e.g., several days to weeks). Cholestyramine is a bile acid sequestrant that interrupts the enterohepatic circulation of bile acids, leading to an upregulation of cholesterol and bile acid synthesis in the liver.
-
YM-53601 Administration: Administer YM-53601 orally at the desired doses to the cholestyramine-fed rats.
-
Outcome Measures: Assess the effects on plasma lipids, as well as on triglyceride and free fatty acid biosynthesis. Single administration of YM-53601 in cholestyramine-treated rats has been shown to inhibit triglyceride and free fatty acid biosynthesis.
Signaling Pathways and Mechanisms of Action
Cholesterol Biosynthesis Pathway Inhibition
YM-53601 directly inhibits squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This action blocks the conversion of farnesyl pyrophosphate to squalene, a precursor of cholesterol.
Caption: Inhibition of Cholesterol Biosynthesis by YM-53601.
Proposed Mechanism of Triglyceride Reduction
YM-53601 has been observed to lower plasma triglycerides. While the exact mechanism is not fully elucidated, it is proposed to involve the inhibition of triglyceride and free fatty acid biosynthesis in the liver.
Caption: Proposed Workflow for YM-53601-Mediated Triglyceride Reduction.
Enhancement of Lipoprotein Clearance
YM-53601 appears to increase the clearance of LDL and VLDL from the plasma. This effect may be mediated, in part, through the lipoprotein lipase (LPL) degradation pathway, although it does not seem to directly activate LPL.
Caption: Proposed Mechanism of Enhanced Lipoprotein Clearance by YM-53601.
References
- 1. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cholestyramine on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of YM-53601 in Hamsters
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of YM-53601 in hamster models. YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and includes visualizations of the mechanism of action and experimental workflow.
Data Presentation
The following tables summarize the quantitative data from studies involving the oral administration of YM-53601 to hamsters.
Table 1: Effects of YM-53601 on Plasma Lipids in Hamsters on a Normal Diet
| Dosage (mg/kg/day) | Duration | % Decrease in Triglycerides | % Decrease in Total Cholesterol | % Decrease in non-HDL-C | Reference |
| 12.5 | 5 days | Not specified | 39% | 57% | [1] |
| 25 | 5 days | Not specified | Not specified | Not specified | [1] |
| 50 | 5 days | 81% (P<0.001) | 57% | 74% |
Table 2: Effects of YM-53601 on Plasma Lipids in Hamsters on a High-Fat Diet
| Dosage (mg/kg/day) | Duration | % Decrease in Triglycerides | % Decrease in non-HDL-C | Reference |
| 10 | 7 days | Dose-dependent decrease | Significantly superior to fenofibrate | |
| 30 | 27 days | Not specified | Sustained decrease (P<0.001) | |
| 100 | 7 days | 73% (P<0.001) | Significantly superior to fenofibrate |
Table 3: Pharmacokinetic and Pharmacodynamic Effects of YM-53601 in Hamsters
| Dosage (mg/kg) | Administration | Key Finding | Time Point | Reference |
| 50 | Single oral dose | Maximum plasma concentration | 1 hour post-administration | |
| 30 | Single oral dose | Enhanced disappearance of plasma triglycerides after intrafat injection | N/A | |
| 50 | Oral, daily for 5 days | Enhanced clearance of DiI-VLDL and DiI-LDL | N/A |
Experimental Protocols
This section provides detailed methodologies for the preparation and oral administration of YM-53601 to hamsters.
Protocol 1: Preparation of YM-53601 Suspension for Oral Gavage
Materials:
-
YM-53601 powder
-
0.5% Methylcellulose solution
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for fine powder)
-
Vortex mixer
-
Appropriate size beakers and graduated cylinders
Procedure:
-
Calculate the required amount of YM-53601 based on the desired concentration and the total volume of the suspension to be prepared.
-
Accurately weigh the calculated amount of YM-53601 powder.
-
If the powder is not fine, gently grind it using a mortar and pestle to ensure uniform particle size for better suspension.
-
Measure the required volume of 0.5% methylcellulose solution.
-
Gradually add the YM-53601 powder to the methylcellulose solution while continuously stirring or vortexing.
-
Continue to vortex the suspension until a homogenous mixture is achieved, ensuring there are no visible clumps of powder.
-
Prepare the suspension fresh daily before administration to ensure stability and uniform dosing.
Protocol 2: Oral Administration of YM-53601 to Hamsters via Gavage
Materials:
-
Prepared YM-53601 suspension
-
Male Syrian golden hamsters (body weight 140-180 g)
-
Appropriate gauge gavage needle (flexible or stainless steel with a ball tip)
-
Syringes (1 ml or appropriate size for the dosing volume)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Acclimatization:
-
House the hamsters in a controlled environment with a standard diet and water ad libitum.
-
Allow for an acclimatization period before starting the experiment.
-
-
Dosage Calculation:
-
Weigh each hamster accurately before each administration to calculate the precise volume of the YM-53601 suspension to be administered.
-
The dosing volume should be calculated based on the concentration of the suspension and the target dose in mg/kg.
-
-
Gavage Procedure:
-
Gently restrain the hamster to immobilize its head and body.
-
Measure the length of the gavage needle from the tip of the hamster's nose to the last rib to estimate the correct insertion depth.
-
Draw the calculated volume of the YM-53601 suspension into the syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the hamster's mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.
-
Slowly and steadily administer the suspension.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the hamster for a few minutes after administration for any signs of distress, such as difficulty breathing or regurgitation.
-
Return the hamster to its cage and monitor its general health throughout the study period.
-
-
Control Group:
-
A control group should be administered an equal volume of the 0.5% methylcellulose vehicle solution using the same gavage procedure.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Cholesterol Biosynthesis by YM-53601.
Experimental Workflow
Caption: Workflow for YM-53601 Oral Administration Study in Hamsters.
References
- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of YM-53601 Free Base: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of YM-53601 free base (CAS 182959-28-0), a potent inhibitor of squalene synthase. YM-53601 acts by inhibiting farnesyl-diphosphate farnesyltransferase 1 (FDFT1), a key enzyme in the cholesterol biosynthesis pathway, thereby reducing plasma cholesterol and triglyceride levels.[1][2] This application note includes essential data on the compound's solubility and stability, alongside a step-by-step guide for accurate and reproducible stock solution preparation, crucial for in vitro and in vivo experimental settings.
Introduction to YM-53601
YM-53601 is a small molecule inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3] By blocking the conversion of farnesyl pyrophosphate to squalene, YM-53601 effectively lowers cholesterol levels.[3] Research has demonstrated its ability to reduce plasma non-HDL cholesterol and triglyceride levels in various animal models.[3] The free base form of YM-53601 is a common starting material for experimental studies. Accurate preparation of stock solutions is paramount to ensure reliable and reproducible experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁FN₂O | |
| Molecular Weight | 336.40 g/mol | |
| CAS Number | 182959-28-0 | |
| Appearance | Solid powder |
Solubility Data
The solubility of this compound in common laboratory solvents is critical for preparing stock solutions. The following table summarizes known solubility data. It is important to note that for aqueous solutions, the use of the hydrochloride salt form of YM-53601 is recommended for enhanced water solubility and stability.
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL | |
| DMF | 20 mg/mL | |
| Ethanol | 2 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Note: Sonication or gentle heating may be required to achieve complete dissolution.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
High-purity solvent (e.g., DMSO, DMF)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.364 mg of the compound (Molecular Weight = 336.4 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the weighed powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
Storage and Stability
Proper storage of YM-53601 stock solutions is crucial for maintaining their integrity and activity.
| Storage Condition | Duration | Reference |
| Solid Powder (-20°C) | ≥ 4 years | |
| In Solvent (-80°C) | 6 months | |
| In Solvent (-20°C) | 1 month |
General Recommendations:
-
Store stock solutions in tightly sealed vials to prevent evaporation and moisture absorption.
-
Protect from light.
-
For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of YM-53601 and the workflow for preparing stock solutions.
Caption: Mechanism of action of YM-53601 in the cholesterol biosynthesis pathway.
Caption: Experimental workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for YM-53601 in Hepatic Microsome Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, YM-53601 effectively reduces plasma cholesterol and triglyceride levels, demonstrating potential as a lipid-lowering agent.[1][2][3] Hepatic microsomes, which are rich in drug-metabolizing enzymes, serve as a crucial in vitro model system to evaluate the efficacy and metabolic fate of new chemical entities like YM-53601.[4] These application notes provide detailed protocols for utilizing hepatic microsome assays to characterize the inhibitory activity and metabolic stability of YM-53601.
Mechanism of Action of YM-53601
Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. YM-53601 exerts its lipid-lowering effects by directly inhibiting this enzyme. This inhibition leads to a downstream reduction in cholesterol synthesis. The mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier step in the mevalonate pathway.
Caption: Cholesterol biosynthesis pathway showing the site of action for YM-53601.
Data Presentation: In Vitro Efficacy of YM-53601
The inhibitory potency of YM-53601 against squalene synthase has been evaluated in hepatic microsomes from various species. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Species | Microsome Source | IC50 (nM) |
| Human | HepG2 Cells | 79 |
| Rhesus Monkey | Liver | 45 |
| Guinea Pig | Liver | 46 |
| Rat | Liver | 90 |
| Hamster | Liver | 170 |
| Data compiled from MedChemExpress and other sources. |
In vivo studies in rats have shown that YM-53601 inhibits cholesterol biosynthesis from acetate with an ED50 value of 32 mg/kg.
Experimental Protocols
Two key hepatic microsome assays are presented here: a squalene synthase inhibition assay to determine the potency of inhibitors like YM-53601, and a metabolic stability assay to predict the in vitro intrinsic clearance.
Protocol 1: Squalene Synthase Inhibition Assay
This protocol is adapted from a method described for evaluating squalene synthase inhibitors.
Objective: To determine the IC50 value of YM-53601 against squalene synthase in hepatic microsomes.
Materials:
-
Hepatic microsomes (e.g., rat, human)
-
YM-53601
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Farnesyl pyrophosphate (FPP)
-
HEPES buffer (50 mM, pH 7.5)
-
Sodium fluoride (NaF)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
NADPH
-
NB-598 (optional, as a reference inhibitor)
-
Sodium pyrophosphate decahydrate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
Caption: Workflow for the squalene synthase inhibition assay.
-
Prepare Assay Mixture: In a final volume of 100 µL, combine the following in 50 mM HEPES buffer (pH 7.5):
-
11 mM NaF
-
5.5 mM MgCl₂
-
3 mM DTT
-
1 mM NADPH
-
5 µM FPP
-
0.017 µM [³H]-FPP (15 Ci/mmol)
-
Varying concentrations of YM-53601 (dissolved in DMSO, final concentration ≤1%)
-
-
Pre-incubation: Add 10 µg of hepatic microsomal protein to the assay mixture. Pre-incubate at 30°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the [³H]-FPP.
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.
-
Termination: Stop the reaction by adding 100 µL of a 1:1 solution of 40% (w/v) KOH:ethanol.
-
Saponification: Heat the samples at 70°C for 30 minutes to saponify the lipids.
-
Extraction: After cooling, extract the non-saponifiable lipids (containing [³H]-squalene) by adding 1 mL of n-hexane and vortexing.
-
Quantification: Transfer the n-hexane layer to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of YM-53601 relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Hepatic Microsomal Metabolic Stability Assay
This is a general protocol that can be used to assess the metabolic stability of YM-53601. Specific analytical methods for YM-53601 will need to be developed (e.g., LC-MS/MS).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of YM-53601 in hepatic microsomes.
Materials:
-
Pooled hepatic microsomes (human, rat, etc.)
-
YM-53601
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., testosterone, verapamil - for high and low clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
Caption: Workflow for the metabolic stability assay.
-
Preparation:
-
Prepare a stock solution of YM-53601 (e.g., 1 mM in DMSO).
-
Prepare working solutions by diluting the stock in phosphate buffer. The final concentration in the incubation is typically 1 µM.
-
Prepare the microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).
-
Prepare the NADPH regenerating system.
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal suspension and the YM-53601 working solution.
-
Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an appropriate internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of YM-53601 remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of YM-53601 remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Conclusion
The provided protocols offer a framework for the in vitro characterization of YM-53601 using hepatic microsome assays. The squalene synthase inhibition assay is essential for confirming the compound's mechanism of action and determining its potency, while the metabolic stability assay provides critical data for predicting its pharmacokinetic properties. These assays are fundamental tools for the preclinical evaluation of YM-53601 and other novel squalene synthase inhibitors.
References
- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Application Notes and Protocols for High-Throughput Screening with YM-53601
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting SQS, YM-53601 effectively reduces the production of cholesterol and has also been shown to lower plasma triglyceride levels.[1][4] These characteristics make YM-53601 a valuable tool for research in lipid metabolism and a potential therapeutic agent for hypercholesterolemia and hypertriglyceridemia. This document provides detailed application notes and protocols for the use of YM-53601 in high-throughput screening (HTS) assays to identify and characterize SQS inhibitors.
Mechanism of Action
YM-53601 exerts its pharmacological effect by inhibiting squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis. This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 prevents the synthesis of squalene and all subsequent downstream products, including cholesterol. The inhibition of SQS leads to a decrease in hepatic cholesterol synthesis, which in turn can upregulate LDL receptor expression and enhance the clearance of LDL and VLDL from the plasma.
Quantitative Data for YM-53601
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of YM-53601 from various studies.
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Species/Cell Line | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rat (hepatic microsomes) | 90 |
| Hamster (hepatic microsomes) | 170 |
| Guinea-pig (hepatic microsomes) | 46 |
| Rhesus monkey (hepatic microsomes) | 45 |
Table 2: In Vivo Efficacy of YM-53601
| Animal Model | Dosage | Effect | Reference |
| Rat | 32 mg/kg (single p.o.) | ED50 for cholesterol biosynthesis inhibition | |
| Guinea-pig | 100 mg/kg/day for 14 days | 47% reduction in plasma nonHDL-C | |
| Rhesus monkey | 50 mg/kg, twice daily for 21 days | 37% decrease in plasma nonHDL-C | |
| Hamster (normal diet) | 50 mg/kg/day for 5 days | 81% decrease in plasma triglycerides | |
| Hamster (high-fat diet) | 100 mg/kg/day for 7 days | 73% reduction in triglycerides |
Signaling Pathway
The diagram below illustrates the cholesterol biosynthesis pathway and the point of inhibition by YM-53601.
High-Throughput Screening Protocol
This section outlines a representative protocol for a high-throughput screening assay to identify inhibitors of squalene synthase, using YM-53601 as a positive control. The assay is based on the quantification of squalene synthase activity by measuring the consumption of the co-factor NADPH, which can be detected by a change in fluorescence.
Experimental Workflow
Materials and Reagents
-
Enzyme: Recombinant human squalene synthase (FDFT1)
-
Substrate: Farnesyl pyrophosphate (FPP)
-
Cofactor: NADPH
-
Positive Control: YM-53601
-
Negative Control: DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Assay Plates: 384-well, black, low-volume plates
-
Plate Reader: Fluorescence plate reader capable of excitation at 340 nm and emission at 460 nm
Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and YM-53601 in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into the negative control wells.
-
-
Enzyme Preparation and Dispensing:
-
Prepare the enzyme mix by diluting recombinant squalene synthase in cold assay buffer to the desired final concentration.
-
Dispense 10 µL of the enzyme mix to each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.
-
Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare the substrate mix containing FPP and NADPH in assay buffer. The final concentration in the assay should be at the Km value for each substrate to ensure sensitivity to competitive inhibitors.
-
To initiate the enzymatic reaction, add 10 µL of the substrate mix to each well of the assay plate.
-
-
Signal Detection:
-
Immediately after adding the substrate mix, transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The decrease in fluorescence due to NADPH consumption is proportional to the enzyme activity.
-
Kinetic readings can be taken every 1-2 minutes for 15-30 minutes, or a single endpoint reading can be performed after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background))
-
Where Signal_Background is the fluorescence of wells with inhibited enzyme (e.g., high concentration of YM-53601).
-
-
Determine Z'-Factor:
-
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Confirmation and IC50 Determination:
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits".
-
The potency of the hit compounds is determined by generating dose-response curves and calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Conclusion
YM-53601 is a well-characterized inhibitor of squalene synthase with demonstrated in vitro and in vivo activity. The provided application notes and HTS protocol offer a framework for utilizing YM-53601 as a reference compound in the discovery and characterization of new squalene synthase inhibitors. The described fluorescence-based assay is amenable to automation and high-throughput formats, enabling the efficient screening of large compound libraries for potential new therapeutics targeting hyperlipidemia.
References
- 1. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 3. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 4. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: YM-53601 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of excess fat in the liver (hepatic steatosis) not caused by alcohol. It exists on a spectrum, from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, potentially leading to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] A key driver of NAFLD pathogenesis is the dysregulation of lipid metabolism, particularly an increase in de novo lipogenesis (DNL) and triglyceride accumulation in hepatocytes.
YM-53601 is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[3][4] Squalene synthase catalyzes a critical, committing step in the cholesterol biosynthesis pathway: the dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene.[4] By blocking this enzyme, YM-53601 effectively inhibits the synthesis of cholesterol. Research has demonstrated that this inhibition also leads to a significant reduction in hepatic triglyceride and free fatty acid biosynthesis, making YM-53601 a valuable tool for investigating lipid metabolism in the context of NAFLD. Its ability to lower both plasma cholesterol and triglycerides in various animal models suggests its potential as a therapeutic agent and its utility in preclinical NAFLD research.
Mechanism of Action
YM-53601's primary mechanism is the inhibition of squalene synthase. This action disrupts the cholesterol synthesis pathway downstream of HMG-CoA reductase. The resulting decrease in hepatic cholesterol synthesis has broader effects on lipid homeostasis. Notably, studies have shown that YM-53601 suppresses the overall lipogenic process in the liver and reduces the secretion of triglycerides and cholesterol. It also enhances the clearance rate of plasma VLDL and LDL, further contributing to the reduction of circulating lipids. While the precise link between squalene synthase inhibition and the suppression of fatty acid synthesis is complex, it represents a key area of investigation for which YM-53601 is an ideal chemical probe.
Quantitative Data
The efficacy of YM-53601 has been quantified in both in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of YM-53601
| Target Enzyme | Cell/Tissue Source | Species | IC₅₀ (nM) | Citation |
|---|---|---|---|---|
| Squalene Synthase | Hepatic Microsomes | Rat | 90 | |
| Squalene Synthase | Hepatic Microsomes | Hamster | 170 | |
| Squalene Synthase | Hepatic Microsomes | Guinea-Pig | 46 | |
| Squalene Synthase | Hepatic Microsomes | Rhesus Monkey | 45 |
| Squalene Synthase | HepG2 Cells | Human | 79 | |
Table 2: In Vivo Efficacy of YM-53601 on Plasma Lipids
| Animal Model | Diet | Dose & Duration | Effect on Plasma Triglycerides | Effect on Plasma nonHDL-C | Citation |
|---|---|---|---|---|---|
| Rats | High-Fat | 50 mg/kg/day for 7 days | ↓ 33% | ↓ 44% | |
| Hamsters | Normal | 50 mg/kg/day for 5 days | ↓ 81% (P<0.001) | N/A | |
| Hamsters | High-Fat | 100 mg/kg/day for 7 days | ↓ 73% (P<0.001) | N/A | |
| Guinea-Pigs | N/A | 100 mg/kg/day for 14 days | ↓ 30% | ↓ 47% (P<0.001) |
| Rhesus Monkeys | N/A | 50 mg/kg (twice daily) for 21 days | N/A | ↓ 37% (P<0.01) | |
Experimental Protocols
Protocol 1: In Vitro Assessment of YM-53601 on Hepatic Steatosis
This protocol describes how to induce a NAFLD phenotype in a human hepatocyte cell line (e.g., HepG2) and assess the impact of YM-53601.
Objective: To determine if YM-53601 can reduce lipid accumulation in hepatocytes challenged with free fatty acids.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Oleic Acid (stock prepared in BSA-containing medium)
-
YM-53601 (dissolved in DMSO)
-
Oil Red O staining solution
-
Triglyceride Quantification Kit
-
96-well and 24-well cell culture plates
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate (for viability/staining) and a 24-well plate (for triglyceride quantification) and allow them to adhere for 24 hours.
-
Induction of Steatosis: Replace the medium with DMEM containing a steatosis-inducing concentration of oleic acid (e.g., 0.5-1.0 mM). Include a vehicle control group (medium with BSA only). Incubate for 24 hours.
-
YM-53601 Treatment: Remove the oleic acid medium. Add fresh oleic acid medium containing various concentrations of YM-53601 (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) for each condition. Incubate for another 24 hours.
-
Endpoint Analysis - Oil Red O Staining:
-
Wash cells gently with PBS.
-
Fix cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Add Oil Red O working solution and incubate for 20 minutes.
-
Wash away excess stain with water.
-
Visualize lipid droplets via microscopy. For quantification, elute the stain with 100% isopropanol and read absorbance at ~500 nm.
-
-
Endpoint Analysis - Triglyceride Quantification:
-
Wash cells from the 24-well plate with PBS.
-
Lyse the cells according to the manufacturer's protocol for the triglyceride quantification kit.
-
Measure triglyceride content using the colorimetric or fluorometric assay provided in the kit.
-
Normalize triglyceride content to total protein content for each well.
-
Protocol 2: In Vivo Assessment of YM-53601 in a Diet-Induced NAFLD Model
This protocol outlines the use of YM-53601 in a rodent model of diet-induced NAFLD, such as hamsters or mice fed a high-fat diet.
Objective: To evaluate the efficacy of YM-53601 in reducing hepatic steatosis, plasma lipids, and liver injury markers in an animal model of NAFLD.
Materials:
-
Male C57BL/6J mice or Golden Syrian hamsters (8-10 weeks old)
-
Control diet (e.g., chow)
-
High-Fat Diet (HFD), (e.g., 60% kcal from fat)
-
YM-53601
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Equipment for liver homogenization and histology (formalin, OCT compound)
Methodology:
-
Acclimatization: Acclimate animals for one week on a standard chow diet.
-
NAFLD Induction:
-
Control Group: Feed animals the control diet for the duration of the study.
-
NAFLD Groups: Feed animals the HFD for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
-
Drug Treatment: After the induction period, divide the HFD-fed animals into two groups:
-
HFD + Vehicle: Administer the vehicle daily via oral gavage.
-
HFD + YM-53601: Administer YM-53601 (e.g., 30-100 mg/kg) daily via oral gavage.
-
Continue treatment for 4-8 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly throughout the study.
-
Terminal Sample Collection: At the end of the treatment period, fast the animals overnight.
-
Collect blood via cardiac puncture for plasma analysis.
-
Perfuse the liver with saline, then excise and weigh it.
-
Take sections of the liver for histology (fix in 10% formalin) and flash-freeze the remaining tissue in liquid nitrogen for biochemical analysis.
-
-
Endpoint Analysis:
-
Plasma Analysis: Measure plasma levels of triglycerides, total cholesterol, ALT, and AST.
-
Liver Histology: Perform H&E staining to assess steatosis, inflammation, and ballooning. Perform Oil Red O staining on frozen sections to visualize neutral lipids.
-
Liver Biochemistry: Homogenize frozen liver tissue to quantify hepatic triglyceride and cholesterol content.
-
References
Application Notes and Protocols for YM-53601 in Cancer Cell Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][2] This pathway is not only essential for maintaining cholesterol homeostasis but is also implicated in the proliferation and survival of cancer cells. The upregulation of the mevalonate pathway is a known characteristic of various cancers, making its components attractive targets for therapeutic intervention. YM-53601, by blocking the conversion of farnesyl pyrophosphate to squalene, offers a valuable tool to investigate the role of de novo cholesterol synthesis in cancer cell metabolism, proliferation, and response to chemotherapy. These application notes provide detailed protocols for utilizing YM-53601 in cancer cell metabolism studies.
Mechanism of Action
YM-53601 exerts its effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3] This inhibition leads to a reduction in the synthesis of squalene and downstream cholesterol. In cancer cells, which often exhibit an increased demand for cholesterol for membrane biogenesis and signaling, this inhibition can have significant consequences. Notably, the reduction of mitochondrial cholesterol by YM-53601 has been shown to sensitize hepatocellular carcinoma cells to chemotherapeutic agents.[2] Furthermore, inhibition of the mevalonate pathway at this step has been observed to suppress cancer cell proliferation and induce autophagy.
Data Presentation
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Species/Cell Line | Tissue/Microsome Source | IC50 (nM) |
| Human | HepG2 (hepatoma) cells | 79[1] |
| Rhesus Monkey | Hepatic microsomes | 45 |
| Guinea-pig | Hepatic microsomes | 46 |
| Rat | Hepatic microsomes | 90 |
| Hamster | Hepatic microsomes | 170 |
Table 2: In Vivo Efficacy of YM-53601
| Animal Model | Parameter | ED50 | Administration |
| Rat | Cholesterol Biosynthesis Inhibition | 32 mg/kg | Single oral administration |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of YM-53601 on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, H35, or other relevant lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
YM-53601 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of YM-53601 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of YM-53601. Include a vehicle control (DMSO) at the same concentration as the highest YM-53601 treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of YM-53601 that inhibits cell growth by 50%).
Protocol 2: Measurement of Mitochondrial Cholesterol
This protocol describes a method to quantify changes in mitochondrial cholesterol levels following YM-53601 treatment.
Materials:
-
Cancer cells treated with YM-53601 (e.g., 1 µM for 24 hours) and control cells.
-
Mitochondria isolation kit
-
Cholesterol quantification kit (fluorometric or colorimetric)
-
Homogenization buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Lysis and Homogenization: Harvest control and YM-53601-treated cells. Wash the cells with ice-cold PBS. Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer on ice.
-
Mitochondria Isolation: Isolate mitochondria from the cell homogenates using a commercial mitochondria isolation kit, following the manufacturer's instructions. This typically involves differential centrifugation steps to separate the mitochondrial fraction from other cellular components.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondrial fractions using a BCA protein assay or a similar method. This is for normalization purposes.
-
Cholesterol Extraction: Extract lipids from a known amount of mitochondrial protein by adding a chloroform:methanol (2:1) solution. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Cholesterol Quantification: Evaporate the solvent from the lipid extract. Resuspend the lipid film in the assay buffer provided with the cholesterol quantification kit. Follow the manufacturer's protocol to measure the cholesterol content.
-
Data Analysis: Normalize the cholesterol amount to the total mitochondrial protein content. Compare the mitochondrial cholesterol levels in YM-53601-treated cells to the control cells.
Protocol 3: Western Blot Analysis for Signaling Pathways
This protocol outlines the steps to investigate the effect of YM-53601 on key signaling proteins, such as those in the AKT/mTOR pathway or markers of autophagy.
Materials:
-
Cancer cells treated with YM-53601 and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the control and YM-53601-treated cells with RIPA buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression and phosphorylation status of the target proteins between the control and YM-53601-treated samples.
Protocol 4: Chemosensitization Study
This protocol is designed to evaluate the potential of YM-53601 to sensitize cancer cells to a chemotherapeutic agent like doxorubicin.
Materials:
-
Cancer cell line
-
YM-53601
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Cell viability assay reagents (as in Protocol 1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with:
-
YM-53601 alone (at a fixed, sub-lethal concentration, e.g., 1 µM)
-
Doxorubicin alone (in a series of dilutions)
-
A combination of the fixed concentration of YM-53601 and the serial dilutions of Doxorubicin.
-
Include vehicle controls for both drugs.
-
-
Incubation: Incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) as described in Protocol 1.
-
Data Analysis:
-
Calculate the IC50 of Doxorubicin alone and in combination with YM-53601. A decrease in the IC50 of Doxorubicin in the presence of YM-53601 indicates sensitization.
-
Perform a synergy analysis using methods such as the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Conclusion
YM-53601 is a valuable research tool for investigating the role of the mevalonate pathway and cholesterol metabolism in cancer. The provided protocols offer a framework for studying its effects on cancer cell viability, mitochondrial function, and signaling pathways, as well as its potential to enhance the efficacy of existing chemotherapies. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results.
References
Application Notes and Protocols: Investigating the Impact of YM-53601 on Steroid Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Squalene synthase catalyzes the first committed step in cholesterol synthesis.[2] By blocking this enzyme, YM-53601 effectively reduces the de novo synthesis of cholesterol.[1][3] Given that cholesterol is the essential precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids, it is plausible that inhibition of its synthesis by YM-53601 could have downstream effects on steroidogenesis.
These application notes provide an overview of the known activity of YM-53601 and present a detailed protocol for assessing its potential impact on steroid hormone synthesis using the established H295R steroidogenesis assay. This information is intended to guide researchers in evaluating the endocrine-related safety and pharmacological profile of YM-53601 and other squalene synthase inhibitors.
Data Presentation: In Vitro and In Vivo Activity of YM-53601
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Species/Cell Line | Microsomal Source | IC50 (nM) |
| Human | HepG2 Cells | 79 |
| Rat | Liver | 90 |
| Hamster | Liver | 170 |
| Guinea Pig | Liver | 46 |
| Rhesus Monkey | Liver | 45 |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Inhibition of Cholesterol Biosynthesis by YM-53601
| Animal Model | Parameter | ED50 (mg/kg) |
| Rat | Inhibition of cholesterol biosynthesis from acetate | 32 |
Data sourced from MedChemExpress and Ugawa et al., 2000.
Table 3: Effects of YM-53601 on Plasma Lipids in Animal Models
| Animal Model | Diet | Dose and Duration | Effect on non-HDL Cholesterol | Effect on Triglycerides |
| Guinea Pig | - | 100 mg/kg/day for 14 days | ↓ 47% | - |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily for 21 days | ↓ 37% | - |
| Hamster | Normal | 50 mg/kg/day for 5 days | - | ↓ 81% |
| Hamster | High-Fat | 100 mg/kg/day for 7 days | - | ↓ 73% |
Data sourced from Ugawa et al., 2000.
Signaling Pathways and Experimental Workflow
To understand the potential impact of YM-53601 on steroid hormone synthesis, it is crucial to visualize its point of action within the broader biochemical context.
References
Troubleshooting & Optimization
How to dissolve YM-53601 free base for experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the dissolution and handling of YM-53601 free base for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of YM-53601.[1][2][3] It is soluble in DMSO.[3][4] For example, a stock solution of 10 mM in DMSO can be prepared.
Q2: How should I prepare YM-53601 for oral administration in animal studies (in vivo)?
A2: For in vivo oral administration in animal models such as rats, hamsters, and guinea pigs, YM-53601 is typically suspended in a 0.5% methylcellulose vehicle solution.
Q3: I am observing precipitation when preparing my YM-53601 solution. What can I do?
A3: If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution. For obtaining a higher solubility, it is recommended to warm the tube at 37°C and shake it in an ultrasonic bath for a short period.
Q4: What are the recommended storage conditions for YM-53601 stock solutions?
A4: Stock solutions of YM-53601 should be stored under appropriate conditions to ensure stability. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month. The product should be stored in a sealed container and protected from moisture.
Q5: Is there an alternative formulation for in vivo experiments besides methylcellulose?
A5: Yes, an alternative method involves creating a stock solution in DMSO first. This is followed by the sequential addition of co-solvents such as PEG300 and Tween-80, with a final dilution in saline to prepare the working solution for in vivo use. It is recommended to prepare this working solution fresh on the day of use.
Quantitative Solubility Data
The following table summarizes the solubility of YM-53601 in various solvents.
| Solvent | Solubility |
| DMSO | 20 mg/mL, 80 mg/mL (with sonication) |
| DMF | 20 mg/mL |
| Ethanol | 2 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of YM-53601 for In Vitro Experiments
-
Objective: To prepare a stock solution of YM-53601 for use in in vitro cell-based assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of YM-53601 Suspension for Oral Gavage (In Vivo)
-
Objective: To prepare a homogenous suspension of YM-53601 for oral administration in animal models.
-
Materials:
-
This compound powder
-
0.5% Methylcellulose solution in sterile water
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small volume of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Administer the suspension to the animals immediately after preparation. Ensure the suspension is well-mixed before each administration.
-
Visualizations
YM-53601 Mechanism of Action: Inhibition of Cholesterol Biosynthesis
YM-53601 is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1). This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. By inhibiting this step, YM-53601 effectively reduces the de novo synthesis of cholesterol.
References
YM-53601 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of YM-53601.
Frequently Asked Questions (FAQs)
Q1: What is YM-53601 and what is its primary mechanism of action?
A1: YM-53601 is a potent and selective inhibitor of squalene synthase.[1][2] Its primary mechanism of action is the inhibition of the farnesyl-diphosphate farnesyltransferase 1 (FDFT1) enzyme, which is a critical step in cholesterol biosynthesis.[2][3] By blocking this enzyme, YM-53601 effectively reduces the production of cholesterol and triglycerides.[3] It has been shown to lower plasma cholesterol and triglyceride levels in various animal models.
Q2: What are the recommended storage conditions for YM-53601?
A2: Proper storage of YM-53601 is crucial for maintaining its stability and efficacy. For specific details, please refer to the storage and handling table below. Generally, the powdered form is stable for years at -20°C, while solutions in solvents like DMSO have shorter stability periods and should be stored at -80°C for long-term use.
Q3: In which solvents is YM-53601 soluble?
A3: YM-53601 is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. For experiments involving aqueous solutions, a stock solution in DMSO can be further diluted in a buffer like PBS (pH 7.2).
Q4: Can YM-53601 be used for in vivo studies?
A4: Yes, YM-53601 has been successfully used in several in vivo animal studies, demonstrating its ability to lower plasma cholesterol and triglyceride levels when administered orally. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Troubleshooting Guide
Issue 1: YM-53601 powder will not dissolve completely.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a recommended solvent such as DMSO or DMF at an appropriate concentration (e.g., 20 mg/mL in DMSO).
-
To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.
-
If precipitation occurs upon addition to an aqueous buffer, consider preparing a more dilute stock solution or using a co-solvent system. If precipitation or phase separation is observed during preparation, heating and/or sonication can be used.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of YM-53601 due to improper storage.
-
Solution 1: Always store stock solutions at the recommended temperature and within the specified timeframe (see table below). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Solution 2: When diluting YM-53601 into your final culture medium, ensure thorough mixing. Perform a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) to rule out any solvent-induced effects.
Issue 3: Variability in animal studies (in vivo).
-
Possible Cause: Inconsistent formulation or administration.
-
Solution: For oral administration, YM-53601 can be suspended in a 0.5% methylcellulose solution. Ensure the suspension is homogenous before each administration to guarantee consistent dosing. It is also recommended to prepare the formulation fresh for each day of the experiment.
Data Presentation
Table 1: Storage and Handling of YM-53601
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | ≥ 4 years | Store in a sealed container, protected from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of working aliquots. | |
| 4°C | 2 weeks | For very short-term use. |
Experimental Protocols
In Vivo Study: Evaluation of YM-53601 on Plasma Lipid Levels in Hamsters
This protocol is a generalized representation based on published studies.
-
Animal Model: Male Syrian golden hamsters.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Formulation Preparation:
-
Suspend YM-53601 in a vehicle solution of 0.5% methylcellulose.
-
Prepare the suspension fresh daily and ensure it is homogenous before administration.
-
-
Dosing:
-
Administer YM-53601 orally (p.o.) once daily for the desired treatment period (e.g., 5-7 days).
-
A typical dose used in studies is 50 mg/kg.
-
Include a control group that receives only the vehicle solution.
-
-
Blood Collection:
-
Collect blood samples at baseline (before treatment) and at the end of the treatment period.
-
Fasting animals overnight before blood collection is recommended for lipid profile analysis.
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma for total cholesterol, HDL-C, and triglycerides using standard enzymatic assay kits.
-
Non-HDL cholesterol can be calculated by subtracting HDL-C from total cholesterol.
-
Mandatory Visualization
In vivo experimental workflow for evaluating YM-53601.
Mechanism of action of YM-53601 in the cholesterol biosynthesis pathway.
References
Potential off-target effects of YM-53601
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM-53601. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM-53601?
YM-53601 is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this step, YM-53601 effectively reduces the synthesis of cholesterol.[2][3]
Q2: What are the known on-target effects of YM-53601 in preclinical models?
The primary on-target effect of YM-53601 is the reduction of plasma cholesterol and triglyceride levels.[2][3] Preclinical studies in various animal models, including rats, guinea pigs, hamsters, and rhesus monkeys, have demonstrated its efficacy in lowering non-HDL cholesterol. Additionally, YM-53601 has been shown to be more potent at lowering triglycerides than fibrates in hamsters. The compound also inhibits triglyceride and free fatty acid biosynthesis and enhances the clearance of LDL and VLDL from the plasma.
Q3: Is there any information on the off-target effects or selectivity profile of YM-53601?
Publicly available literature does not contain a comprehensive off-target profiling study for YM-53601 against a broad panel of kinases, receptors, or other enzymes. However, the available preclinical data suggests a favorable safety profile. In studies with rhesus monkeys, YM-53601 was reported to have superior safety compared to pravastatin, with no indications of liver damage at effective doses. It has been suggested that a single agent like YM-53601, which can lower both cholesterol and triglycerides, may offer a better safety profile than combination therapies that are sometimes associated with adverse effects like rhabdomyolysis.
Q4: Has YM-53601 been observed to have effects unrelated to cholesterol metabolism?
Some studies have explored the effects of YM-53601 in other contexts. For instance, at a concentration of 1 μM, YM-53601 was found to potentiate the susceptibility of H35 and HepG2 cancer cell lines to chemotherapeutic agents such as thapsigargin, lonidamine, and doxorubicin. In these cells, it was also shown to reduce mitochondrial cholesterol levels.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed in my experiment with YM-53601.
-
Possible Cause: While specific off-target effects of YM-53601 are not well-documented, any small molecule can potentially have unintended interactions. The observed phenotype might be due to an off-target effect, or it could be a downstream consequence of inhibiting the cholesterol biosynthesis pathway.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure the direct downstream effect of squalene synthase inhibition in your experimental system. For example, you could quantify cellular cholesterol levels or the accumulation of upstream metabolites like farnesyl pyrophosphate. This will help confirm that the compound is active in your system.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype tracks with the dose-response of the on-target effect, it is more likely to be a consequence of the primary mechanism of action.
-
Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated squalene synthase inhibitor (e.g., zaragozic acid). If the same phenotype is observed, it is more likely to be a result of inhibiting the pathway rather than an off-target effect of YM-53601.
-
Rescue Experiment: Attempt to rescue the phenotype by adding back downstream products of the cholesterol synthesis pathway, such as squalene or cholesterol itself.
-
Issue 2: Discrepancy between my in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, bioavailability, or the complexity of the in vivo environment can lead to divergent results.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If conducting animal studies, correlate the observed effects with the plasma and tissue concentrations of YM-53601.
-
Metabolite Activity: Investigate whether any metabolites of YM-53601 are biologically active and could be contributing to the in vivo observations.
-
Complex Biological Responses: Consider that the in vivo phenotype is a result of the integrated response of multiple cell types and tissues to the inhibition of cholesterol synthesis, which cannot be fully replicated in a simplified in vitro model.
-
Data Summary
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Species/Cell Line | Microsomal Source | IC50 (nM) |
| Human | HepG2 Cells | 79 |
| Rat | Liver | 90 |
| Hamster | Liver | 170 |
| Guinea Pig | Liver | 46 |
| Rhesus Monkey | Liver | 45 |
Data sourced from MedchemExpress product information sheet.
Table 2: In Vivo Efficacy of YM-53601 in Animal Models
| Animal Model | Diet | Dose and Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides |
| Guinea Pig | Normal | 100 mg/kg/day for 14 days | ↓ 47% | Not Reported |
| Rhesus Monkey | Normal | 50 mg/kg twice daily for 21 days | ↓ 37% | Not Reported |
| Hamster | Normal | 50 mg/kg/day for 5 days | Not Reported | ↓ 81% |
| Hamster | High-Fat | 100 mg/kg/day for 7 days | Not Reported | ↓ 73% |
| Rat | - | ED50 for cholesterol biosynthesis inhibition: 32 mg/kg | Not Applicable | Not Applicable |
Data compiled from a study by Ugawa et al. (2000) in the British Journal of Pharmacology and a MedchemExpress product information sheet.
Visualizations
Caption: Cholesterol Biosynthesis Pathway and the Site of Action of YM-53601.
Caption: Troubleshooting Workflow for Unexpected Phenotypes with YM-53601.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting YM-53601 experimental variability
Welcome to the technical support center for YM-53601. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this potent squalene synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is YM-53601 and what is its primary mechanism of action?
A1: YM-53601 is a small molecule inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, YM-53601 blocks the production of squalene and downstream cholesterol, leading to a reduction in plasma cholesterol and triglyceride levels.[2][3]
Q2: What are the recommended storage conditions for YM-53601?
A2: For long-term stability, YM-53601 powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: How should I prepare stock solutions of YM-53601?
A3: YM-53601 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For in vitro experiments, a high-concentration stock solution (e.g., 10-100 mM) can be prepared in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Q4: What are the known off-target effects of squalene synthase inhibitors like YM-53601?
A4: While YM-53601 is a potent inhibitor of squalene synthase, researchers should be aware of potential off-target effects. Inhibition of squalene synthase leads to the accumulation of its substrate, farnesyl pyrophosphate (FPP). FPP is a precursor for other essential molecules besides cholesterol, including ubiquinone (Coenzyme Q10) and dolichol, and is also involved in protein prenylation. Perturbations in the levels of these molecules could potentially lead to unintended cellular effects.
Troubleshooting Guide
In Vitro Experiment Variability
Problem: I am observing inconsistent IC50 values for YM-53601 in my cell-based assays.
-
Possible Cause 1: Compound Solubility and Stability
-
Troubleshooting:
-
Ensure complete dissolution of YM-53601 in DMSO. Gentle warming and sonication can aid dissolution.
-
Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation. YM-53601 solutions may not be stable in aqueous media over long incubation periods.
-
When diluting the DMSO stock into aqueous culture media, do so in a stepwise manner to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) and consistent across all wells, including vehicle controls.
-
-
-
Possible Cause 2: Cell Culture Conditions
-
Troubleshooting:
-
Maintain consistent cell density and passage number across experiments, as these factors can influence cellular metabolism and drug sensitivity.
-
The lipid content of the serum used in the culture medium can affect the apparent potency of lipid metabolism inhibitors. Consider using a serum-free medium for the duration of the experiment or using serum from a single, pre-tested batch.
-
-
-
Possible Cause 3: Assay-Specific Issues
-
Troubleshooting:
-
For cell viability assays (e.g., MTT, MTS), ensure that the incubation time with the reagent is optimized and consistent.
-
Confirm that the observed effect is not an artifact of the compound interfering with the assay chemistry itself.
-
-
In Vivo Experiment Variability
Problem: I am seeing significant variation in the lipid-lowering effects of YM-53601 in my animal studies.
-
Possible Cause 1: Formulation and Administration
-
Troubleshooting:
-
Ensure a homogenous and stable formulation of YM-53601 for oral gavage or other administration routes. A common vehicle is 0.5% methylcellulose. For improved solubility, formulations with DMSO, PEG300, and Tween-80 can be used.
-
Administer the compound at the same time each day to minimize circadian variations in lipid metabolism.
-
Ensure accurate dosing by carefully calibrating administration volumes based on individual animal body weights.
-
-
-
Possible Cause 2: Animal-Specific Factors
-
Troubleshooting:
-
Use animals of the same age, sex, and genetic background to reduce biological variability.
-
Acclimatize animals to the housing conditions and diet before starting the experiment.
-
The diet of the animals can significantly impact lipid levels. Ensure a consistent and appropriate diet (e.g., standard chow, high-fat diet) is used throughout the study.
-
-
-
Possible Cause 3: Sample Collection and Analysis
-
Troubleshooting:
-
Standardize the timing of blood collection relative to the last dose of YM-53601.
-
Ensure consistent fasting of animals before blood collection, as this significantly affects plasma lipid levels.
-
Use appropriate and consistent methods for plasma or serum separation and storage to prevent lipid degradation.
-
-
Data Presentation
Table 1: In Vitro Potency of YM-53601
| Target | Cell Line/System | IC50 (nM) | Reference |
| Squalene Synthase | Human HepG2 cells | 79 | |
| Squalene Synthase | Rat liver microsomes | 90 | |
| Squalene Synthase | Hamster liver microsomes | 170 | |
| Squalene Synthase | Guinea-pig liver microsomes | 46 | |
| Squalene Synthase | Rhesus monkey liver microsomes | 45 |
Table 2: In Vivo Efficacy of YM-53601
| Animal Model | Diet | Dosage | Effect | Reference |
| Rats | High-fat | 50 mg/kg/day for 1 week | -44% non-HDL-C, -33% Triglycerides | |
| Guinea-pigs | Normal | 100 mg/kg/day for 14 days | -47% non-HDL-C | |
| Hamsters | Normal | 50 mg/kg/day for 5 days | -81% Triglycerides | |
| Hamsters | High-fat | 100 mg/kg/day for 7 days | -73% Triglycerides | |
| Rhesus Monkeys | Normal | 50 mg/kg, twice daily for 21 days | -37% non-HDL-C |
Experimental Protocols
Protocol 1: In Vitro Squalene Synthase Activity Assay
This protocol is adapted from published methods for measuring squalene synthase activity in liver microsomes.
Materials:
-
Liver microsomes (from cell lines or animal tissue)
-
YM-53601
-
DMSO
-
HEPES buffer (50 mM, pH 7.5)
-
NaF (11 mM)
-
MgCl2 (5.5 mM)
-
DTT (3 mM)
-
NADPH (1 mM)
-
Farnesyl pyrophosphate (FPP) (5 µM)
-
[3H]-FPP (radiolabeled tracer)
-
Scintillation fluid and counter
Procedure:
-
Prepare YM-53601 dilutions: Prepare a serial dilution of YM-53601 in DMSO.
-
Prepare reaction mixture: In a microcentrifuge tube, combine HEPES buffer, NaF, MgCl2, DTT, and NADPH.
-
Add inhibitor: Add a small volume of the diluted YM-53601 or DMSO (vehicle control) to the reaction mixture.
-
Add microsomes: Add the liver microsome preparation to the reaction mixture and pre-incubate for a short period at 37°C.
-
Initiate reaction: Start the reaction by adding a mixture of FPP and [3H]-FPP.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop reaction and extract: Stop the reaction and extract the lipids containing the [3H]-squalene product.
-
Quantify: Measure the amount of [3H]-squalene using a scintillation counter.
-
Calculate IC50: Determine the concentration of YM-53601 that inhibits 50% of the squalene synthase activity compared to the vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells (e.g., HepG2)
-
Complete cell culture medium
-
YM-53601
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of YM-53601 in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of YM-53601 to the cells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of YM-53601.
Visualizations
Caption: Cholesterol biosynthesis pathway and the inhibitory action of YM-53601.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Mitigating Assay Interference with YM-53601
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-53601, a potent squalene synthase inhibitor. The following information is designed to help identify and mitigate potential assay interference, ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is YM-53601 and what is its primary mechanism of action?
YM-53601 is a small molecule inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By inhibiting this enzyme, YM-53601 effectively reduces the production of cholesterol and has also been shown to lower plasma triglyceride levels.[3][4]
Q2: In which types of assays is YM-53601 typically evaluated?
YM-53601 is primarily evaluated in biochemical and cell-based assays designed to assess its inhibitory effect on squalene synthase and its impact on lipid metabolism. Common assays include:
-
In vitro squalene synthase activity assays: These biochemical assays typically use liver microsomes as a source of the enzyme and measure the conversion of a radiolabeled substrate like [3H]-FPP to squalene.[3]
-
Cell-based cholesterol biosynthesis assays: These assays measure the synthesis of cholesterol in cultured cells, such as HepG2 human hepatoma cells, often using radiolabeled precursors like [14C]-acetate.
-
Cell viability and cytotoxicity assays: These are important for determining if the observed effects of YM-53601 are due to specific enzyme inhibition or general cellular toxicity.
-
Lipid quantification assays: These are used to measure cholesterol and triglyceride levels in cell lysates or in plasma from in vivo studies.
Q3: What are the known IC50 and ED50 values for YM-53601?
The potency of YM-53601 can vary depending on the experimental system. The following table summarizes reported IC50 and ED50 values.
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| In vitro Squalene Synthase Activity | Human (HepG2 cells) | IC50 | 79 nM | |
| In vitro Squalene Synthase Activity | Rat (hepatic microsomes) | IC50 | 90 nM | |
| In vitro Squalene Synthase Activity | Hamster (hepatic microsomes) | IC50 | 170 nM | |
| In vitro Squalene Synthase Activity | Guinea-pig (hepatic microsomes) | IC50 | 46 nM | |
| In vitro Squalene Synthase Activity | Rhesus monkey (hepatic microsomes) | IC50 | 45 nM | |
| In vivo Cholesterol Biosynthesis | Rat | ED50 | 32 mg/kg |
Troubleshooting Guides
Issue 1: High rate of false positives in a high-throughput screening (HTS) campaign for squalene synthase inhibitors.
Possible Cause: Apparent activity in an HTS campaign can arise from various sources unrelated to the specific inhibition of the target enzyme. These can include compound-dependent assay interference such as aggregation, non-specific reactivity, or interference with the detection method.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from YM-53601 studies
Welcome to the technical support center for YM-53601. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for experiments involving YM-53601.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-53601?
A1: YM-53601 is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, YM-53601 effectively blocks the downstream production of cholesterol.[3]
Q2: Besides cholesterol reduction, what are the other known effects of YM-53601?
A2: YM-53601 has been shown to have a potent triglyceride-lowering effect, in some cases superior to that of fibrates like fenofibrate.[3][4] It also enhances the clearance of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma. Additionally, research has explored its potential antiviral activity against Hepatitis C virus (HCV) and its ability to potentiate the effects of certain chemotherapeutic agents in cancer cell lines.
Q3: Is there a risk of the "escape phenomenon" with long-term YM-53601 treatment, as seen with statins?
A3: Studies in hamsters suggest that YM-53601 does not induce the "escape phenomenon." This phenomenon, observed with statins (HMG-CoA reductase inhibitors), involves an initial reduction in cholesterol followed by a return to pre-treatment levels due to a compensatory upregulation of HMG-CoA reductase. YM-53601 has been shown to maintain its cholesterol-lowering efficacy over time without causing a significant increase in HMG-CoA reductase activity.
Q4: What is the safety profile of YM-53601 regarding liver function?
A4: Preclinical studies in rhesus monkeys have indicated that YM-53601 has a superior safety profile compared to pravastatin concerning liver function. At doses where pravastatin caused an increase in plasma alanine aminotransferase (ALT), an indicator of liver damage, YM-53601 showed no such indications of liver toxicity.
Troubleshooting Guide
This guide addresses unexpected results that researchers may encounter during their experiments with YM-53601.
Issue 1: Greater than expected reduction in plasma triglycerides.
-
Possible Cause: This is a known, though perhaps underappreciated, effect of YM-53601. Its triglyceride-lowering effect can be more potent than that of fibrates. This is thought to be due to mechanisms beyond squalene synthase inhibition, including the suppression of lipogenic biosynthesis and the inhibition of VLDL secretion from the liver.
-
Recommendation: If the extent of triglyceride reduction is a concern for your experimental model, consider performing a dose-response study to identify a concentration of YM-53601 that achieves the desired level of cholesterol reduction with a more moderate effect on triglycerides.
Issue 2: VLDL clearance is enhanced, but there is no evidence of direct lipoprotein lipase (LPL) activation.
-
Possible Cause: YM-53601 appears to enhance VLDL clearance through a pathway that is independent of direct LPL stimulation. The complete mechanism is not fully elucidated but may involve enhanced clearance of VLDL remnants by stimulating LDL receptor and non-LDL receptor pathways.
-
Recommendation: When investigating the mechanism of YM-53601's effect on VLDL, experimental designs should include assessments of LDL receptor expression and activity, as well as the potential involvement of other remnant receptors.
Issue 3: Inconsistent results in cell viability assays.
-
Possible Cause: The solubility and stability of YM-53601 in cell culture media can affect its effective concentration. YM-53601 is soluble in DMSO, but precipitation can occur when diluted in aqueous media. Additionally, some studies have shown that YM-53601 can potentiate the cytotoxicity of other compounds, such as doxorubicin.
-
Recommendation: Prepare fresh stock solutions of YM-53601 in DMSO and ensure thorough mixing when diluting into cell culture media. Visually inspect for any precipitation. When co-administering with other drugs, be aware of potential synergistic effects on cell viability. It is also recommended to use newly opened DMSO as it is hygroscopic, which can impact solubility.
Issue 4: No significant effect on plasma cholesterol at a previously reported effective dose.
-
Possible Cause: The formulation and administration of YM-53601 can impact its bioavailability. In many preclinical studies, YM-53601 is suspended in 0.5% methylcellulose for oral gavage. Improper suspension can lead to inaccurate dosing.
-
Recommendation: Ensure that YM-53601 is homogenously suspended in the vehicle solution immediately before administration. For in vivo studies, consider verifying plasma concentrations of YM-53601 if the expected pharmacological effect is not observed.
Data Summary Tables
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Species/Cell Line | Tissue Source | IC50 (nM) |
| Human | HepG2 Cells | 79 |
| Rat | Liver Microsomes | 90 |
| Hamster | Liver Microsomes | 170 |
| Guinea Pig | Liver Microsomes | 46 |
| Rhesus Monkey | Liver Microsomes | 45 |
Data compiled from MedchemExpress and Cayman Chemical product information.
Table 2: In Vivo Efficacy of YM-53601 on Plasma Lipids in Various Animal Models
| Animal Model | Diet | YM-53601 Dose | Duration | % Change in non-HDL-C | % Change in Triglycerides | Comparator Drug and Effect |
| Guinea Pig | Normal | 100 mg/kg/day | 14 days | -47% | Not Reported | Pravastatin (100 mg/kg/day): -33% non-HDL-C |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | -37% | Not Reported | Pravastatin (25 mg/kg, twice daily): No significant change |
| Hamster | Normal | 50 mg/kg/day | 5 days | Not Reported | -81% | Not Reported |
| Hamster | High-Fat | 100 mg/kg/day | 7 days | Not Reported | -73% | Fenofibrate (100 mg/kg/day): -53% Triglycerides |
| Rat | High-Fat | 50 mg/kg/day | 7 days | -35% (Total Cholesterol) | -30% | Pravastatin (50 mg/kg/day): -33% non-HDL-C, +17% Triglycerides |
Data compiled from Ugawa et al., 2000.
Experimental Protocols
1. In Vitro Squalene Synthase Inhibition Assay
-
Objective: To determine the IC50 of YM-53601 against squalene synthase from liver microsomes or HepG2 cells.
-
Materials:
-
Liver microsomes from the species of interest or from cultured HepG2 cells.
-
YM-53601 stock solution in DMSO.
-
[3H]farnesyl diphosphate.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl2, KF, and NADPH).
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of YM-53601 in the reaction buffer.
-
In a reaction tube, combine the liver microsomes, the YM-53601 dilution (or vehicle control), and the reaction buffer.
-
Initiate the reaction by adding [3H]farnesyl diphosphate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., 15% KOH in ethanol).
-
Extract the lipid-soluble products (including [3H]squalene) using an organic solvent (e.g., hexane).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percent inhibition for each YM-53601 concentration and determine the IC50 value.
-
2. In Vivo Assessment of Lipid-Lowering Effects in Hamsters
-
Objective: To evaluate the effect of YM-53601 on plasma cholesterol and triglyceride levels in hamsters.
-
Materials:
-
Male Syrian golden hamsters.
-
Standard or high-fat diet.
-
YM-53601.
-
Vehicle: 0.5% methylcellulose.
-
-
Procedure:
-
Acclimatize hamsters and feed them the desired diet (standard or high-fat) for a specified period.
-
Prepare a suspension of YM-53601 in 0.5% methylcellulose.
-
Administer YM-53601 or vehicle to the hamsters once daily by oral gavage at the desired dose (e.g., 50 mg/kg).
-
Continue treatment for the planned duration (e.g., 5-7 days).
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via a suitable method (e.g., cardiac puncture or retro-orbital sinus).
-
Separate plasma by centrifugation.
-
Analyze plasma samples for total cholesterol, HDL-C, and triglycerides using commercially available enzymatic kits.
-
Calculate non-HDL-C by subtracting HDL-C from total cholesterol.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cholesterol biosynthesis pathway showing the inhibitory action of YM-53601 on squalene synthase.
Caption: Proposed mechanism of YM-53601 on VLDL metabolism and clearance.
Caption: A logical workflow for troubleshooting common unexpected results in YM-53601 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YM-53601 Concentration for Cell Culture
Welcome to the technical support center for YM-53601. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of YM-53601 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of YM-53601 in cell culture.
Q1: My cells show signs of toxicity or reduced viability after treatment with YM-53601. What should I do?
A1: High concentrations of YM-53601 can lead to cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow it down based on the initial results.
-
Troubleshooting Step: If you observe significant cell death even at low concentrations, consider the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.
-
Incubation Time: Reduce the incubation time. A shorter exposure may be sufficient to observe the desired effect without causing excessive cell death.
-
Q2: I am not observing the expected inhibitory effect of YM-53601 on cholesterol biosynthesis or cell proliferation. What are the possible reasons?
A2: A lack of efficacy could be due to several factors, from suboptimal concentration to experimental setup.
-
Concentration: The effective concentration of YM-53601 can vary significantly between cell lines. Refer to the quantitative data tables below for reported effective concentrations in various cell lines. You may need to use a higher concentration for your specific cells.
-
Cell Density: High cell density can sometimes diminish the apparent effect of a compound. Ensure you are using a consistent and appropriate cell seeding density for your assays.
-
Compound Stability: Ensure proper storage of your YM-53601 stock solution (e.g., at -20°C or -80°C) to maintain its activity.[1] Avoid repeated freeze-thaw cycles.
-
Assay Sensitivity: The assay you are using to measure the effect might not be sensitive enough. Consider using a more direct assay, such as a squalene synthase activity assay, to confirm the compound's effect.
Q3: I am having trouble dissolving YM-53601 for my cell culture experiments. What is the recommended procedure?
A3: YM-53601 has specific solubility properties.
-
Recommended Solvents: YM-53601 is soluble in DMSO and DMF (both at 20 mg/ml), and to a lesser extent in ethanol (2 mg/ml).[2][3] For cell culture, it is common to prepare a concentrated stock solution in DMSO.
-
Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of YM-53601 in the calculated volume of DMSO. Gentle warming and vortexing can aid in dissolution.
-
Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is minimal.
Quantitative Data
The following tables summarize the effective concentrations of YM-53601 in various contexts.
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Cell Line/Tissue Source | IC50 (nM) | Reference |
| HepG2 (human hepatoma) | 79 | [1] |
| Rat liver microsomes | 90 | [1] |
| Hamster liver microsomes | 170 | |
| Guinea-pig liver microsomes | 46 | |
| Rhesus monkey liver microsomes | 45 |
Table 2: Effective Concentrations of YM-53601 in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| H35 and HepG2 | 1 µM | 24 hours | Reduced mitochondrial cholesterol levels | |
| Huh7.5.1-8 | 0.5 - 1.5 µM | Not specified | Reduced HCV viral RNA, core and NS3 protein production, and secreted viral particles without affecting cell viability | |
| HBE1 and NHBE | 1 - 10 µM | Not specified | Protection against cytotoxicity induced by pneumolysin | |
| THP-1 | Not specified | 72 hours | Assessed for cell viability |
Experimental Protocols
Below are detailed methodologies for key experiments involving YM-53601.
Protocol 1: Cell Viability Assay (e.g., using MTT or resazurin)
This protocol is to determine the effect of YM-53601 on cell viability and to establish a dose-response curve.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
YM-53601
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of YM-53601 in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest YM-53601 concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared YM-53601 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For Resazurin assay: Add 10 µL of resazurin reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Squalene Synthase Activity Assay
This protocol is designed to directly measure the inhibitory effect of YM-53601 on squalene synthase activity. This assay often relies on microsomal fractions from liver tissue or specific cell lines.
Materials:
-
Microsomal fraction containing squalene synthase
-
YM-53601
-
DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Farnesyl pyrophosphate (FPP) - substrate
-
NADPH - cofactor
-
Radiolabeled [3H]-FPP (for radiometric assay) or a spectrophotometer to measure NADPH depletion
-
Scintillation cocktail and counter (for radiometric assay)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, MgCl2, DTT, and NADPH.
-
Inhibitor Addition: Add different concentrations of YM-53601 (dissolved in DMSO) or DMSO alone (for control) to the reaction tubes.
-
Enzyme Addition: Add the microsomal protein to each tube and pre-incubate for a short period at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrate, FPP (and [3H]-FPP if using the radiometric method).
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong base like KOH).
-
Product Extraction and Measurement:
-
Radiometric Method: Extract the lipid-soluble product (squalene) with an organic solvent (e.g., hexane). Measure the radioactivity in the organic phase using a scintillation counter.
-
Spectrophotometric Method: The activity of squalene synthase can be determined by monitoring the decrease in NADPH absorbance at 340 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of squalene synthase activity for each YM-53601 concentration compared to the control and determine the IC50 value.
Visualizations
Cholesterol Biosynthesis Pathway and YM-53601 Inhibition
Caption: YM-53601 inhibits Squalene Synthase in the cholesterol biosynthesis pathway.
Experimental Workflow for Optimizing YM-53601 Concentration
Caption: Workflow for determining the optimal concentration of YM-53601.
References
YM-53601 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of YM-53601, a squalene synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-53601?
A1: YM-53601 is an inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of farnesyl diphosphate to squalene.[2] By inhibiting this enzyme, YM-53601 reduces the synthesis of cholesterol and has also been shown to lower triglyceride levels.[3][4]
Q2: What is the known cytotoxic profile of YM-53601?
A2: Based on available literature, YM-53601 does not appear to be broadly cytotoxic. In Huh7.5.1-8 cells infected with Hepatitis C virus, YM-53601 did not affect cell viability at concentrations between 0.5 and 1.5 μM. Furthermore, at concentrations of 1-10 μM, it has been shown to protect against cytotoxicity induced by the bacterial pore-forming toxin pneumolysin in HBE1 and normal human bronchial epithelial (NHBE) cells. However, it can potentiate the cytotoxic effects of chemotherapeutic agents like doxorubicin in hepatocellular carcinoma cells.
Q3: Should I expect to see significant cytotoxicity with YM-53601 in my cancer cell line?
A3: While YM-53601's primary role is not as a cytotoxic agent, its impact on the cholesterol biosynthesis pathway could indirectly affect cancer cell viability, particularly in cells that are highly dependent on de novo cholesterol synthesis. It has been noted to potentiate the effects of doxorubicin in hepatocellular carcinoma cells. The cytotoxic effect may be cell-line specific and dependent on the metabolic state of the cells.
Q4: What are the recommended positive and negative controls for a cytotoxicity assay with YM-53601?
A4:
-
Negative Control: Vehicle control (e.g., DMSO, the solvent used to dissolve YM-53601) at the same final concentration used for the experimental wells.
-
Positive Control: A well-characterized cytotoxic agent appropriate for your cell line (e.g., doxorubicin, staurosporine, or paclitaxel) to ensure the assay is performing correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No cytotoxic effect observed at expected concentrations. | - The specific cell line may be insensitive to squalene synthase inhibition.- The concentration range tested is too low.- The incubation time is too short.- YM-53601 may have off-target effects that promote survival in your specific cell line. | - Test a broader range of concentrations.- Extend the incubation period (e.g., 48 or 72 hours).- Consider using a different cell line or a cell line known to be sensitive to cholesterol pathway inhibitors.- Use an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity). |
| Unexpected increase in cell viability. | - YM-53601 may have protective effects in your cell model, as seen in some studies.- The compound may interfere with the assay chemistry (e.g., reducing MTT reagent). | - Review the literature for any known protective effects in similar cell types.- Run a cell-free assay with YM-53601 and the assay reagents to check for direct interference. |
| Inconsistent results with different cytotoxicity assays. | - Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis). | - This may indicate a specific mode of cell death. For example, if an MTT assay (metabolic activity) shows a decrease in viability but an LDH assay (membrane integrity) does not, the cells may be undergoing apoptosis without significant necrosis.- Consider using a panel of assays to get a more complete picture of the cellular response. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of YM-53601 on squalene synthase activity in various species and cell lines.
| Species/Cell Line | Tissue/Preparation | IC50 (nM) |
| Human | HepG2 cells | 79 |
| Rat | Liver microsomes | 90 |
| Hamster | Liver microsomes | 170 |
| Guinea-pig | Liver microsomes | 46 |
| Rhesus monkey | Liver microsomes | 45 |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of YM-53601 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of YM-53601. Include vehicle-only and positive controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value if applicable.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility in YM-53601 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving the squalene synthase inhibitor, YM-53601. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of YM-53601?
A1: YM-53601 is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate and its subsequent reduction to squalene.[3] By inhibiting this step, YM-53601 effectively blocks the downstream synthesis of cholesterol.
Q2: How should I prepare and store YM-53601 stock solutions?
A2: YM-53601 is a solid that can be dissolved in several solvents to prepare stock solutions. For in vitro experiments, dimethyl sulfoxide (DMSO) is a common choice, with a solubility of 100 mg/mL with the aid of ultrasonication and warming to 60°C.[1] For in vivo studies, various formulations can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a suspension in 0.5% methylcellulose.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Q3: What is the expected impact of YM-53601 on cellular signaling pathways?
A3: The primary signaling pathway affected by YM-53601 is the Sterol Regulatory Element-Binding Protein (SREBP) pathway, specifically SREBP-2, which is the master regulator of cholesterol homeostasis. By inhibiting cholesterol synthesis, YM-53601 leads to a depletion of intracellular sterol levels. This triggers the activation of SREBP-2, which translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, including the LDL receptor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of cholesterol synthesis in cell culture. | 1. YM-53601 degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Low cell permeability: The cell line used may have poor uptake of the compound. 3. Suboptimal concentration: The concentration of YM-53601 may be too low for the specific cell line. | 1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store as recommended (-20°C for 1 month, -80°C for 6 months). 2. Verify the expression of relevant transporters in your cell line, if known. Consider using a different cell line with demonstrated sensitivity. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Published IC50 values can serve as a starting point (see Table 1). |
| YM-53601 precipitates in cell culture medium. | 1. Low solubility in aqueous solutions: YM-53601 has limited solubility in aqueous media. 2. High final concentration: The final concentration of the solvent (e.g., DMSO) may be too high, causing precipitation upon dilution. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1% DMSO). 2. Prepare intermediate dilutions of the stock solution in a compatible solvent before adding to the final culture medium. If precipitation persists, consider using a different solvent system or a solubilizing agent, but validate its compatibility with your experimental setup. |
| Unexpected off-target effects or cellular toxicity. | 1. Accumulation of upstream metabolites: Inhibition of squalene synthase can lead to the accumulation of farnesyl pyrophosphate (FPP) and other upstream intermediates, which may have their own biological activities. 2. High concentration of YM-53601: Excessive concentrations can lead to non-specific effects. | 1. Monitor for the accumulation of FPP-derived metabolites if possible. Consider the potential for these metabolites to influence your experimental readouts. 2. Use the lowest effective concentration of YM-53601 as determined by a dose-response curve. Include appropriate vehicle controls in all experiments. |
| Variability in in vivo study results. | 1. Inconsistent drug administration: Improper gavage technique or inconsistent dosing can lead to variable drug exposure. 2. Dietary factors: The lipid content of the animal diet can influence the baseline cholesterol and triglyceride levels and the response to treatment. 3. Animal model variability: Different animal species and strains can have varying responses to squalene synthase inhibitors. | 1. Ensure consistent and accurate oral gavage or other administration methods. 2. Standardize the diet for all animals in the study. Be aware that high-fat diets can alter the lipid-lowering effects of YM-53601. 3. Select an appropriate animal model based on previous studies. For example, hamsters have a plasma lipid profile similar to humans. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of YM-53601 on Squalene Synthase
| Source of Microsomes | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rat | 90 |
| Hamster | 170 |
| Guinea Pig | 46 |
| Rhesus Monkey | 45 |
Table 2: In Vivo Efficacy of YM-53601
| Animal Model | Parameter | Dose & Duration | Result |
| Rats | Cholesterol Biosynthesis Inhibition | 32 mg/kg (single oral dose) | ED50 = 32 mg/kg |
| Guinea Pigs | Plasma nonHDL-C Reduction | 100 mg/kg/day for 14 days | 47% decrease |
| Rhesus Monkeys | Plasma nonHDL-C Reduction | 50 mg/kg, twice daily for 21 days | 37% decrease |
| Hamsters | Plasma Triglyceride Reduction | 50 mg/kg/day for 5 days | 81% decrease |
Experimental Protocols
Protocol 1: In Vitro Squalene Synthase Activity Assay
This protocol is adapted from standard methods for measuring squalene synthase activity in liver microsomes.
1. Preparation of Liver Microsomes: a. Homogenize fresh liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. c. Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Squalene Synthase Assay: a. Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.4)
- 10 mM MgCl₂
- 2 mM NADPH
- 10 µM [³H]-farnesyl pyrophosphate (FPP)
- Liver microsomes (50-100 µg of protein) b. Add varying concentrations of YM-53601 (dissolved in DMSO) or vehicle control to the reaction mixture. The final DMSO concentration should not exceed 1%. c. Incubate the reaction mixture at 37°C for 30 minutes. d. Stop the reaction by adding an equal volume of 15% KOH in ethanol. e. Saponify the mixture at 70°C for 1 hour to hydrolyze any esterified sterols. f. Extract the non-saponifiable lipids (containing [³H]-squalene) with an organic solvent (e.g., hexane or petroleum ether). g. Evaporate the organic solvent and resuspend the lipid extract in a suitable solvent. h. Quantify the amount of [³H]-squalene using liquid scintillation counting. i. Calculate the percentage of inhibition for each YM-53601 concentration and determine the IC50 value.
Protocol 2: Analysis of SREBP-2 Activation by Immunoblotting
This protocol describes the detection of the active, nuclear form of SREBP-2.
1. Cell Culture and Treatment: a. Plate cells (e.g., HepG2 or HEK293) and allow them to adhere overnight. b. Treat the cells with YM-53601 at the desired concentration and for the desired time. Include a vehicle control (DMSO). A positive control for SREBP-2 activation, such as treatment with a statin or sterol-depleted medium, should also be included.
2. Nuclear and Cytoplasmic Fractionation: a. Harvest the cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). c. Incubate on ice for 15 minutes to allow the cells to swell. d. Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex briefly to lyse the plasma membrane. e. Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. f. Wash the nuclear pellet with the hypotonic buffer. g. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, and protease inhibitors). h. Incubate on ice for 30 minutes with intermittent vortexing. i. Centrifuge at 20,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.
3. Immunoblotting: a. Determine the protein concentration of the nuclear extracts. b. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody specific for the N-terminal (active) form of SREBP-2. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. h. Use a loading control, such as Lamin B1 or Histone H3, to ensure equal loading of the nuclear fractions.
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of YM-53601.
Caption: Experimental workflow for assessing SREBP-2 activation.
Caption: Signaling pathway of YM-53601-induced SREBP-2 activation.
References
Validation & Comparative
A Head-to-Head Comparison of YM-53601 and Pravastatin in Cholesterol Reduction
This guide provides a detailed, data-driven comparison of two cholesterol-lowering agents, YM-53601 and pravastatin, for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their efficacy based on preclinical data, and outline the experimental protocols used in these assessments.
Introduction and Mechanism of Action
YM-53601 and pravastatin represent two different classes of cholesterol-lowering compounds, targeting distinct steps in the cholesterol biosynthesis pathway. Pravastatin is a well-established HMG-CoA reductase inhibitor, a class of drugs commonly known as statins.[1][2] HMG-CoA reductase is a rate-limiting enzyme in the early stages of cholesterol synthesis.[2][3] By inhibiting this enzyme, pravastatin reduces the overall production of cholesterol in the liver.[1] This decrease in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.
In contrast, YM-53601 is a squalene synthase inhibitor. Squalene synthase catalyzes the first committed step towards cholesterol synthesis, acting much further down the pathway than HMG-CoA reductase. This specific inhibition of squalene synthase also leads to a reduction in cholesterol biosynthesis and a subsequent decrease in plasma non-HDL cholesterol. Notably, as a squalene synthase inhibitor, YM-53601 has also been shown to have a significant triglyceride-lowering effect.
The following diagram illustrates the points of inhibition for both compounds within the cholesterol biosynthesis pathway.
Comparative Efficacy in Cholesterol Reduction
Preclinical studies in various animal models have demonstrated the cholesterol-lowering efficacy of YM-53601, often in direct comparison to pravastatin. The data suggests that YM-53601 can be more potent in reducing non-high-density lipoprotein cholesterol (non-HDL-C).
Efficacy in Guinea Pigs
In a study using guinea pigs fed a normal diet, both YM-53601 and pravastatin were administered daily for 14 days. YM-53601 demonstrated a greater reduction in non-HDL-C compared to pravastatin at the same dosage.
| Compound | Dosage (mg/kg/day) | Treatment Duration | % Reduction in non-HDL-C |
| YM-53601 | 100 | 14 days | 47% (P<0.001) |
| Pravastatin | 100 | 14 days | 33% (P<0.001) |
Efficacy in Rhesus Monkeys
Studies in rhesus monkeys, whose lipid metabolism closely resembles that of humans, have also shown YM-53601 to be a potent cholesterol-lowering agent. In one study, YM-53601 was administered twice daily for 21 days, while pravastatin was given twice daily for 28 days. YM-53601 significantly reduced non-HDL-C, whereas pravastatin did not show a significant effect at the tested dose.
| Compound | Dosage (mg/kg, twice daily) | Treatment Duration | % Reduction in non-HDL-C |
| YM-53601 | 50 | 21 days | 37% (P<0.01) |
| Pravastatin | 25 | 28 days | Not significant |
In another 4-week study with rhesus monkeys, YM-53601 at 50 mg/kg was found to be significantly more effective at lowering plasma non-HDL-C than pravastatin at 25 mg/kg.
Effects on Triglycerides
A key differentiator for YM-53601 is its potent triglyceride-lowering effect. In hamsters fed a normal diet, YM-53601 administered daily for 5 days at a dose of 50 mg/kg resulted in an 81% decrease in plasma triglycerides (P<0.001). In hamsters on a high-fat diet, YM-53601 (100 mg/kg daily for 7 days) was superior to the fibrate fenofibrate, reducing triglycerides by 73% compared to 53% for fenofibrate. The mechanism for this triglyceride reduction is thought to be, in part, through an LDL receptor-independent pathway and may involve the suppression of hepatic triglyceride biosynthesis.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical studies cited above. A generalized workflow for such a study is also presented.
Animal Models and Drug Administration
-
Guinea Pig Model: Male Hartley guinea pigs were used. The animals were housed in a controlled environment and had free access to food and water. YM-53601 and pravastatin were suspended in a 0.5% methylcellulose solution and administered orally once daily for 14 days.
-
Rhesus Monkey Model: Male rhesus monkeys were individually caged in a temperature- and light-controlled room. The compounds were administered orally twice a day. Blood samples were collected at baseline and at specified intervals throughout the treatment period.
-
Hamster Model: Male Syrian golden hamsters were used to evaluate the effects on triglycerides. Animals were fed either a normal or a high-fat diet. YM-53601 was administered orally.
Plasma Lipid Analysis
At the end of the treatment periods, blood samples were collected from the animals. Plasma was separated by centrifugation. Total cholesterol, HDL cholesterol, and triglycerides were measured using enzymatic assay kits. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from the total cholesterol value.
The following diagram outlines a typical experimental workflow for evaluating cholesterol-lowering agents in a preclinical setting.
Conclusion
The available preclinical data indicates that YM-53601, a squalene synthase inhibitor, is a potent agent for reducing non-HDL cholesterol, in some cases demonstrating greater efficacy than the HMG-CoA reductase inhibitor, pravastatin. A significant advantage of YM-53601 appears to be its pronounced triglyceride-lowering effect, which is a valuable attribute for treating mixed dyslipidemia. The distinct mechanisms of action of these two compounds offer different therapeutic approaches to managing hypercholesterolemia. Further research and clinical trials would be necessary to fully elucidate the comparative efficacy and safety of YM-53601 in humans.
References
A Head-to-Head Comparison: YM-53601 and Fenofibrate for Triglyceride Reduction
For researchers and drug development professionals navigating the landscape of lipid-lowering agents, understanding the comparative efficacy and mechanisms of novel compounds against established therapies is critical. This guide provides an objective comparison of YM-53601, a squalene synthase inhibitor, and fenofibrate, a widely used fibrate, in their capacity to lower triglyceride levels, supported by preclinical experimental data.
Mechanism of Action: Divergent Pathways to Triglyceride Reduction
YM-53601 and fenofibrate employ distinct molecular mechanisms to achieve their triglyceride-lowering effects. YM-53601 acts by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition not only curtails cholesterol production but also impacts triglyceride metabolism through several proposed mechanisms: suppression of lipogenic biosynthesis, reduced secretion of very low-density lipoprotein (VLDL) from the liver, and enhanced clearance of VLDL from the plasma.[3][4][5]
Fenofibrate, on the other hand, is a prodrug that is converted to its active form, fenofibric acid. Fenofibric acid activates the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism. Activation of PPARα leads to increased lipolysis, enhanced activity of lipoprotein lipase (which clears triglycerides from the blood), and reduced production of apoprotein C-III, an inhibitor of lipoprotein lipase.
Comparative Efficacy: Preclinical Data
Direct comparative studies in animal models have demonstrated the potent triglyceride-lowering effects of YM-53601, suggesting its superiority over fenofibrate in certain contexts.
Performance in a High-Fat Diet Hamster Model
In a study involving hamsters fed a high-fat diet, YM-53601 demonstrated a significantly greater reduction in plasma triglycerides compared to fenofibrate.
| Compound | Dosage | Duration | Plasma Triglyceride Reduction |
| YM-53601 | 100 mg/kg | 7 days | 73% |
| Fenofibrate | 100 mg/kg | 7 days | 53% |
Performance in a Normal Diet Hamster Model
YM-53601 also showed a profound effect on triglyceride levels in hamsters on a normal diet.
| Compound | Dosage | Duration | Plasma Triglyceride Reduction |
| YM-53601 | 50 mg/kg | 5 days | 81% |
Clinical Data for Fenofibrate
While direct comparative human clinical trial data for YM-53601 is not available, numerous studies have established the efficacy of fenofibrate in treating hypertriglyceridemia in patients.
| Study Type | Patient Population | Dosage | Duration | Median Triglyceride Reduction |
| Real-world observational study | Patients with one or more cardiovascular risk factors | 135-160 mg | 4 months | 60% |
| Clinical trials (average) | Hyperlipidemic patients | Varied | Varied | 20-50% |
Signaling and Mechanistic Pathways
The distinct mechanisms of YM-53601 and fenofibrate are visualized below.
Caption: Mechanism of action of YM-53601 in lowering triglycerides.
Caption: Mechanism of action of fenofibrate in lowering triglycerides.
Experimental Protocols
The following outlines the methodologies employed in the key comparative preclinical studies.
Animal Model and Treatment
-
Species: Male Syrian golden hamsters.
-
Diet: Animals were fed either a normal chow diet or a high-fat diet.
-
Drug Administration: YM-53601 and fenofibrate were administered orally once daily for the specified duration (5 or 7 days).
Plasma Lipid Analysis
-
Sample Collection: Blood samples were collected from the posterior vena cava.
-
Triglyceride Measurement: Plasma triglyceride levels were determined using commercially available enzymatic assay kits.
The experimental workflow is depicted below.
Caption: General experimental workflow for preclinical comparison.
Conclusion
Preclinical evidence suggests that YM-53601, a squalene synthase inhibitor, is a potent agent for triglyceride reduction, demonstrating superior efficacy to fenofibrate in a hamster model. The distinct mechanisms of action of these two compounds offer different therapeutic approaches to managing hypertriglyceridemia. While fenofibrate is an established clinical option with extensive human data, the promising preclinical results for YM-53601 warrant further investigation to determine its potential role in human lipid management. Researchers in drug development may find the novel mechanism of YM-53601 an attractive avenue for developing new therapies for dyslipidemia.
References
- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Squalene Synthase Inhibitors: YM-53601 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of YM-53601 with other notable squalene synthase inhibitors, focusing on their performance backed by experimental data. Squalene synthase represents a key enzymatic target in the cholesterol biosynthesis pathway, and its inhibition offers a promising therapeutic strategy for managing hypercholesterolemia.
Mechanism of Action: Targeting Cholesterol Synthesis
Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, squalene synthase inhibitors effectively block the production of cholesterol. This guide will delve into the comparative efficacy and characteristics of YM-53601, lapaquistat (TAK-475), and the natural product zaragozic acid A.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for YM-53601, lapaquistat, and zaragozic acid A against squalene synthase from various species and cell lines.
| Inhibitor | Species/Cell Line | IC50 (nM) | Reference |
| YM-53601 | Human (HepG2 cells) | 79 | [1] |
| Rat (liver microsomes) | 90 | [1] | |
| Hamster (liver microsomes) | 170 | [1] | |
| Guinea-pig (liver microsomes) | 46 | [1][2] | |
| Rhesus monkey (liver microsomes) | 45 | ||
| Lapaquistat (active metabolite) | Human (skeletal myocytes) | 45 | |
| Zaragozic Acid A | Rat (liver) | 0.078 (Ki) | |
| Mouse (hepatic cholesterol synthesis) | 6000 |
Preclinical In Vivo Performance
The in vivo efficacy of these inhibitors has been evaluated in various animal models, providing insights into their potential therapeutic effects on plasma lipid levels.
YM-53601: Potent Lipid-Lowering in Rodents and Primates
Preclinical studies have demonstrated the significant lipid-lowering capabilities of YM-53601. In rats, it inhibited cholesterol biosynthesis with an ED50 of 32 mg/kg. Notably, in rhesus monkeys, a species with a lipid metabolism profile similar to humans, YM-53601 was shown to be more effective at lowering non-HDL cholesterol than the statin pravastatin. Furthermore, in hamsters, YM-53601 exhibited a superior triglyceride-lowering effect compared to the fibrate fenofibrate.
Lapaquistat (TAK-475): From Preclinical Promise to Clinical Discontinuation
Lapaquistat, the most clinically advanced squalene synthase inhibitor, showed promising lipid-lowering effects in preclinical models, including beagle dogs, marmosets, and cynomolgus monkeys. In rats, it inhibited hepatic cholesterol biosynthesis with an ED50 of 2.9 mg/kg. However, its development was halted in Phase III clinical trials due to concerns about potential liver toxicity at higher doses.
Zaragozic Acid A: A Potent Natural Product
Zaragozic acid A, a potent natural inhibitor of squalene synthase, has demonstrated efficacy in animal models. In mice, it inhibited acute hepatic cholesterol synthesis with a 50% inhibitory dose of 200 µg/kg.
Clinical Insights: The Lapaquistat Experience
Clinical trials with lapaquistat provided valuable data on the effects of squalene synthase inhibition in humans.
Efficacy of Lapaquistat in Humans
In Phase II and III clinical trials, lapaquistat demonstrated a dose-dependent reduction in LDL cholesterol. At a daily dose of 100 mg, lapaquistat monotherapy significantly decreased LDL cholesterol by approximately 21.6% to 23.4%. When co-administered with statins, it resulted in an additional 18.0% reduction in LDL cholesterol. Lapaquistat also led to significant reductions in non-HDL cholesterol, total cholesterol, apolipoprotein B, VLDL cholesterol, and triglycerides.
Adverse Effects of Lapaquistat
The clinical development of lapaquistat was terminated due to safety concerns, specifically an increased incidence of elevated liver enzymes (alanine aminotransferase) at the 100 mg dose. Two patients receiving this dose met the criteria for potential drug-induced liver injury. While the 50 mg dose did not show the same risk of hepatotoxicity, its LDL-lowering effect was not considered commercially competitive with existing therapies.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process for these inhibitors, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition by statins and squalene synthase inhibitors.
Caption: General experimental workflow for the in vitro and in vivo evaluation of squalene synthase inhibitors.
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
A common method for determining the in vitro inhibitory activity of compounds on squalene synthase involves a radiometric assay.
1. Preparation of Microsomes:
-
Liver tissue from the desired species (e.g., rat, hamster) or cultured cells (e.g., HepG2) are homogenized in a suitable buffer.
-
The homogenate is centrifuged at a low speed to remove cell debris and nuclei.
-
The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the squalene synthase enzyme.
-
The microsomal pellet is resuspended in a storage buffer and the protein concentration is determined.
2. Assay Reaction:
-
The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.4), a source of reducing equivalents (NADPH), magnesium chloride, the radiolabeled substrate [14C]farnesyl pyrophosphate, and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of the microsomal preparation.
-
The mixture is incubated at 37°C for a specified period.
3. Lipid Extraction and Analysis:
-
The reaction is stopped by the addition of a strong base (e.g., KOH in methanol).
-
The lipids, including the newly synthesized radiolabeled squalene, are extracted using an organic solvent (e.g., petroleum ether or hexane).
-
The organic phase is separated, evaporated to dryness, and the residue is redissolved in a small volume of solvent.
4. Quantification and IC50 Calculation:
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The spot corresponding to squalene is identified and scraped from the TLC plate.
-
The amount of radioactivity in the squalene spot is quantified using a liquid scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Lipid-Lowering Efficacy in Hamsters
The Syrian golden hamster is a widely used animal model for studying lipid metabolism due to its lipoprotein profile being similar to that of humans.
1. Animal Acclimatization and Diet:
-
Male Syrian golden hamsters are acclimated to the laboratory conditions for a period of at least one week.
-
The animals are provided with a standard chow diet and water ad libitum.
2. Drug Administration:
-
The test compound (e.g., YM-53601) is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage once daily for a specified duration (e.g., 5-14 days).
-
A control group receives the vehicle only.
3. Blood Collection and Plasma Preparation:
-
At the end of the treatment period, the animals are fasted overnight.
-
Blood is collected from a suitable site (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at a low temperature.
4. Plasma Lipid Analysis:
-
Plasma concentrations of total cholesterol, HDL cholesterol, and triglycerides are determined using commercially available enzymatic assay kits.
-
Non-HDL cholesterol is calculated by subtracting HDL cholesterol from the total cholesterol value.
5. Statistical Analysis:
-
The data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.
Conclusion
YM-53601 demonstrates potent in vitro and in vivo activity as a squalene synthase inhibitor, showing promising lipid-lowering effects in various animal models. While the clinical development of lapaquistat was halted due to safety concerns, the data generated from its trials provide valuable insights into the potential and challenges of targeting squalene synthase. Zaragozic acid A remains a powerful tool for preclinical research. The continued exploration of squalene synthase inhibitors, with a focus on optimizing efficacy while ensuring a favorable safety profile, holds potential for the development of novel therapies for dyslipidemia.
References
Comparative analysis of YM-53601 and lapaquistat
A Comparative Analysis of Squalene Synthase Inhibitors: YM-53601 and Lapaquistat
In the landscape of lipid-lowering agents, the inhibition of squalene synthase presents a compelling therapeutic strategy. This enzyme catalyzes the first committed step in cholesterol biosynthesis, a pathway distinct from the mevalonate pathway targeted by statins.[1][2][3] By targeting squalene synthase, it is hypothesized that cholesterol synthesis can be reduced without affecting the production of other essential molecules derived from mevalonate, potentially mitigating some side effects associated with statins.[1][4] This guide provides a comparative analysis of two such inhibitors, YM-53601 and lapaquistat (TAK-475), focusing on their performance based on available experimental data.
Mechanism of Action
Both YM-53601 and lapaquistat are inhibitors of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase). This enzyme is responsible for the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. This is a critical step in the cholesterol biosynthesis pathway, as squalene is the direct precursor to lanosterol, which is then converted to cholesterol through a series of reactions. By inhibiting this step, both compounds effectively reduce the de novo synthesis of cholesterol. This reduction in hepatic cholesterol leads to an upregulation of LDL receptors, which in turn increases the clearance of LDL cholesterol from the circulation.
Data Presentation
In Vitro Squalene Synthase Inhibition
The inhibitory potency of YM-53601 against squalene synthase has been evaluated in hepatic microsomes from various species.
| Species/Cell Line | YM-53601 IC₅₀ (nM) |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus monkey | 45 |
| Human (HepG2 cells) | 79 |
IC₅₀: Half-maximal inhibitory concentration
For lapaquistat's active metabolite, T-91485, the IC₅₀ for cholesterol biosynthesis inhibition in human skeletal myocytes was 45 nM.
In Vivo Efficacy
The following tables summarize the in vivo effects of YM-53601 and lapaquistat on plasma lipid levels in various animal models and in human clinical trials.
YM-53601: In Vivo Effects on Plasma Lipids
| Animal Model | Dose | Duration | % Decrease in Plasma Non-HDL-C | % Decrease in Plasma Triglycerides | Reference |
| Guinea-pigs | 100 mg/kg/day | 14 days | 47% (P<0.001) | - | |
| Rhesus monkeys | 50 mg/kg, twice daily | 21 days | 37% (P<0.01) | - | |
| Hamsters (normal diet) | 50 mg/kg/day | 5 days | ~70% | 81% (P<0.001) | |
| Hamsters (high-fat diet) | 100 mg/kg/day | 7 days | - | 73% (P<0.001) |
Lapaquistat: In Vivo Effects on Plasma Lipids
| Species | Dose | Duration | % Decrease in LDL-C | Reference |
| Humans (Phase II/III trials) | 50 mg/day | 12 weeks | 18% | |
| Humans (Phase II/III trials) | 100 mg/day | 12 weeks | 23% | |
| Humans (in combination with statins) | 50 mg/day | 24 weeks | Additional 14% | |
| Humans (in combination with statins) | 100 mg/day | 24 weeks | Additional 19% | |
| WHHLMI Rabbits | 100 or 200 mg/kg/day | 32 weeks | Significant decrease in total cholesterol | Significant decrease in triglycerides |
It is important to note that the development of lapaquistat was halted due to observations in clinical trials of potential liver damage at the 100 mg dose.
Experimental Protocols
In Vitro Squalene Synthase Activity Assay
A representative protocol for determining the in vitro inhibition of squalene synthase is as follows:
-
Preparation of Microsomes: Liver tissue from the desired species is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the squalene synthase enzyme.
-
Assay Reaction: The microsomal preparation is incubated with the test compound (YM-53601 or lapaquistat) at varying concentrations.
-
Substrate Addition: The reaction is initiated by the addition of a radiolabeled substrate, such as [³H]farnesyl diphosphate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for the enzymatic conversion of the substrate to squalene.
-
Extraction: The reaction is stopped, and the lipids, including the newly synthesized [³H]squalene, are extracted using an organic solvent.
-
Quantification: The amount of [³H]squalene is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Animal Studies for Lipid-Lowering Efficacy
A general workflow for assessing the in vivo efficacy of lipid-lowering agents in animal models is described below:
-
Animal Model Selection: An appropriate animal model, such as hamsters, guinea pigs, or rhesus monkeys, is chosen. Animals may be fed a normal or a high-fat diet to induce hyperlipidemia.
-
Drug Administration: The test compound is administered orally at various doses for a specified duration. A control group receives a vehicle.
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.
-
Lipid Analysis: Plasma is separated from the blood samples, and the concentrations of total cholesterol, non-HDL cholesterol (or LDL cholesterol), and triglycerides are measured using standard enzymatic assays.
-
Data Analysis: The percentage change in lipid levels from baseline is calculated for each treatment group and compared to the control group to determine the efficacy of the compound.
Visualizations
Cholesterol Biosynthesis Pathway
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and squalene synthase inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vivo lipid-lowering efficacy of YM-53601 and lapaquistat.
References
- 1. Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapaquistat - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Squalene Synthase Inhibitors: YM-53601 and Zaragozic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent squalene synthase inhibitors, YM-53601 and zaragozic acid. Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, making it a key target for the development of lipid-lowering therapeutics.[1][2] This document outlines their mechanism of action, presents comparative experimental data on their potency, and details the methodologies used in these key experiments.
Mechanism of Action: Targeting a Key Enzyme in Cholesterol Synthesis
Both YM-53601 and zaragozic acid exert their lipid-lowering effects by inhibiting squalene synthase. This enzyme catalyzes the first committed step in cholesterol formation: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to produce squalene.[1][3] By blocking this step, these inhibitors prevent the downstream synthesis of cholesterol.
Zaragozic acids are potent, competitive inhibitors of squalene synthase.[4] Zaragozic acid A, in particular, has been shown to act as a mechanism-based irreversible inactivator of the enzyme following initial competitive binding. YM-53601 is also a potent inhibitor of squalene synthase.
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory potency of YM-53601 and various forms of zaragozic acid.
Table 1: In Vitro Inhibition of Squalene Synthase
| Compound | Species/Cell Line | IC50 / Ki |
| YM-53601 | Rat (hepatic microsomes) | 90 nM (IC50) |
| Hamster (hepatic microsomes) | 170 nM (IC50) | |
| Guinea-pig (hepatic microsomes) | 46 nM (IC50) | |
| Rhesus monkey (hepatic microsomes) | 45 nM (IC50) | |
| Human (HepG2 cells) | 79 nM (IC50) | |
| Zaragozic Acid A | Rat (liver) | 78 pM (Ki) |
| Zaragozic Acid B | Rat (liver) | 29 pM (Ki) |
| Zaragozic Acid C | Rat (liver) | 45 pM (Ki) |
Table 2: In Vivo Inhibition of Cholesterol Biosynthesis
| Compound | Animal Model | ED50 / 50% Inhibitory Dose |
| YM-53601 | Rat | 32 mg/kg (ED50) |
| Zaragozic Acid A | Mouse | 200 µg/kg (50% inhibitory dose) |
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of squalene synthase in a cell-free system, typically using liver microsomes as the enzyme source.
Methodology:
-
Preparation of Microsomes: Liver tissue from the desired species is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.5), 11 mM NaF, 5.5 mM MgCl2, 3 mM DTT, and 1 mM NADPH.
-
Substrate: Radiolabeled farnesyl pyrophosphate (FPP), such as [14C]FPP or [3H]-FPP, is used as the substrate.
-
Incubation: The test compound (dissolved in a suitable solvent like DMSO), microsomal protein, and the assay buffer are pre-incubated. The reaction is initiated by the addition of the radiolabeled FPP. The mixture is then incubated at 30°C for a defined period (e.g., 20 minutes).
-
Extraction and Quantification: The reaction is stopped, and the product, radiolabeled squalene, is extracted using an organic solvent (e.g., hexane). The amount of radioactivity in the squalene fraction is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the squalene synthase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Cholesterol Biosynthesis Inhibition Assay
This assay assesses the efficacy of a compound in inhibiting cholesterol synthesis within a living organism.
Methodology:
-
Animal Model: Typically, rodents such as rats or mice are used.
-
Compound Administration: The test compound (e.g., YM-53601 or zaragozic acid) is administered to the animals, usually via oral gavage.
-
Radiolabeled Precursor: After a specific time following compound administration (e.g., 1 hour), a radiolabeled precursor of cholesterol, such as [14C]-acetate, is injected intraperitoneally.
-
Sample Collection: After a further incubation period (e.g., 1 hour), the animals are euthanized, and blood and/or liver samples are collected.
-
Cholesterol Extraction and Quantification: Lipids are extracted from the plasma or liver homogenates. The cholesterol fraction is then isolated, often by saponification followed by extraction of the non-saponifiable lipids. The amount of radioactivity incorporated into the cholesterol is measured by liquid scintillation counting.
-
Data Analysis: The dose of the compound that reduces the incorporation of the radiolabel into cholesterol by 50% (ED50 or 50% inhibitory dose) is calculated by comparing the results from treated animals to those from a vehicle-treated control group.
Visualizing the Mechanism of Action
To better illustrate the role of YM-53601 and zaragozic acid, the following diagrams depict the cholesterol biosynthesis pathway and a generalized experimental workflow for assessing in vivo efficacy.
Caption: Cholesterol Biosynthesis Pathway and Inhibition Site.
Caption: In Vivo Cholesterol Biosynthesis Inhibition Workflow.
References
- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
Validating YM-53601's Efficacy in New Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YM-53601's efficacy in emerging disease models, specifically Hepatitis C Virus (HCV) infection and Hepatocellular Carcinoma (HCC). Its performance is evaluated against alternative therapeutic agents, supported by experimental data to inform future research and development.
YM-53601: A Squalene Synthase Inhibitor with Broad Potential
YM-53601 is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, YM-53601 effectively reduces the production of cholesterol and other sterols.[1] While initially investigated for its lipid-lowering effects in models of hypercholesterolemia and hypertriglyceridemia, recent studies have unveiled its potential in new therapeutic areas.
New Disease Model 1: Hepatitis C Virus (HCV) Infection
The replication of the Hepatitis C virus is intricately linked to the host's lipid metabolism, particularly cholesterol biosynthesis. This dependency presents a novel target for antiviral strategies.
YM-53601's Anti-HCV Efficacy
YM-53601 has been shown to inhibit HCV propagation by targeting the host's squalene synthase.[2][3] A key study demonstrated that YM-53601 and another squalene synthase inhibitor, zaragozic acid A, effectively decreased HCV RNA, protein levels, and the production of new viral particles in human hepatoma Huh-7.5.1-derived cells.[2]
Key Quantitative Data:
| Compound | Target | Cell Line | Endpoint | IC50 / Efficacy | Citation |
| YM-53601 | Squalene Synthase | Huh-7.5.1-8 | Virus Secretion | 0.16 ± 0.10 µM | |
| Zaragozic Acid A | Squalene Synthase | Huh-7.5.1 | Viral RNA, Protein, Progeny Production | Decreased production | |
| Direct-Acting Antivirals (DAAs) | Various viral proteins (e.g., NS3/4A protease, NS5A, NS5B polymerase) | Human clinical trials | Sustained Virologic Response (SVR) | >90-98% SVR rates |
Comparison with Alternatives: Direct-Acting Antivirals (DAAs)
Direct-Acting Antivirals (DAAs) represent the current standard of care for HCV infection, with numerous approved drugs achieving exceptionally high cure rates. These agents directly target viral proteins, leading to potent inhibition of replication. While YM-53601 demonstrates a promising host-targeting antiviral strategy, its in vitro efficacy will need to be significantly optimized to approach the clinical efficacy of DAAs. However, as a host-targeting agent, it could potentially offer a higher barrier to the development of viral resistance.
Signaling Pathway: Cholesterol Biosynthesis and HCV Replication
Figure 1. YM-53601 inhibits cholesterol biosynthesis, a pathway essential for HCV replication.
Experimental Workflow: In Vitro Anti-HCV Assay
Figure 2. Workflow for assessing the anti-HCV activity of YM-53601 in a cell culture model.
New Disease Model 2: Hepatocellular Carcinoma (HCC)
Hepatocellular Carcinoma (HCC) is a primary liver cancer with a poor prognosis and limited treatment options. Chemotherapy, often with doxorubicin, is a standard treatment, but its efficacy is frequently limited by drug resistance.
YM-53601's Role in Potentiating Doxorubicin Efficacy
YM-53601 has been shown to potentiate the efficacy of doxorubicin in HCC cells. The proposed mechanism involves the reduction of mitochondrial cholesterol, which is known to contribute to chemotherapy resistance. By depleting cholesterol, YM-53601 may sensitize cancer cells to the cytotoxic effects of doxorubicin.
Comparison with Other Doxorubicin Potentiators
Several other agents have been investigated for their ability to enhance doxorubicin's anticancer effects in HCC.
Key Quantitative Data:
| Combination | Cell Line | Endpoint | Effect | Citation |
| Doxorubicin + YM-53601 | H35, HepG2 | Cell Growth Arrest, Cell Death | Potentiates Doxorubicin Effects | |
| Doxorubicin + Quercetin | SMMC7721 | Cytotoxicity (IC50) | Reduced Doxorubicin IC50 from 5.1 µM to 2.2 µM | |
| Doxorubicin + Sorafenib | Human clinical trial | Overall Survival | No significant improvement over sorafenib alone | |
| Doxorubicin + Selenocystine | HepG2 | Cell Viability | Synergistic reduction in cell viability |
Signaling Pathway: Overcoming Chemoresistance in HCC
Figure 3. YM-53601 may potentiate doxorubicin-induced apoptosis by reducing chemoresistance.
Experimental Workflow: In Vitro Chemosensitization Assay
Figure 4. Workflow for evaluating the synergistic anticancer effect of YM-53601 and doxorubicin.
Experimental Protocols
Anti-HCV Activity of YM-53601 in Huh-7.5.1-8 Cells
-
Cell Culture: Huh-7.5.1-8 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin, and streptomycin.
-
HCV Infection: Cells are infected with the JFH-1 strain of HCV.
-
Drug Treatment: Following infection, cells are treated with varying concentrations of YM-53601 (e.g., 0 to 1.5 µM) in serum-free medium.
-
Incubation: The treated cells are incubated for 5 days.
-
Analysis:
-
Viral RNA: Intracellular viral RNA is quantified using real-time quantitative PCR (qPCR).
-
Viral Proteins: Levels of viral proteins (e.g., core, NS3) are assessed by immunoblotting (Western blot).
-
Infectious Virus Titer: The amount of secreted infectious virus particles in the culture supernatant is determined by a focus-forming unit (FFU) assay.
-
Cell Viability: Cell viability is assessed using a colorimetric assay, such as the WST-8 assay.
-
Potentiation of Doxorubicin Cytotoxicity by YM-53601 in HCC Cells
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, H35) are maintained in appropriate culture medium (e.g., DMEM with 10% FBS).
-
Drug Treatment: Cells are treated with doxorubicin alone, YM-53601 alone, or a combination of both at various concentrations.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Cell Viability: The effect on cell proliferation and viability is measured using an MTT assay.
-
Apoptosis: The induction of apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).
-
Mitochondrial Cholesterol: Mitochondrial cholesterol levels can be measured to confirm the mechanism of action.
-
Conclusion
YM-53601, a squalene synthase inhibitor, demonstrates promising efficacy in preclinical models of Hepatitis C Virus infection and Hepatocellular Carcinoma. In the context of HCV, it presents a novel host-targeting antiviral strategy, though its potency is currently lower than that of established direct-acting antivirals. In HCC, it shows potential as a chemosensitizer to enhance the efficacy of doxorubicin. Further research is warranted to fully elucidate its therapeutic potential and to optimize its activity in these new disease models. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the broader applications of squalene synthase inhibitors.
References
Dual Inhibition of Cholesterol Synthesis: A Comparative Analysis of YM-53601 and HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The management of hypercholesterolemia, a major risk factor for cardiovascular disease, has been dominated by HMG-CoA reductase inhibitors, commonly known as statins. However, the quest for more potent and potentially synergistic therapeutic strategies has led to the exploration of other targets in the cholesterol biosynthesis pathway. One such target is squalene synthase, a key enzyme downstream of HMG-CoA reductase. This guide provides a comparative analysis of the squalene synthase inhibitor YM-53601 and its potential synergistic effects when combined with HMG-CoA reductase inhibitors, supported by available experimental data.
Mechanism of Action: A Two-Pronged Approach to Cholesterol Reduction
HMG-CoA reductase inhibitors and squalene synthase inhibitors target two distinct, critical steps in the cholesterol biosynthesis pathway.[1][2] This dual-front attack on cholesterol production forms the basis for potential synergistic effects.
HMG-CoA Reductase Inhibitors (Statins): Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol and other isoprenoids. By blocking this early step, statins effectively reduce the overall production of cholesterol in the liver.
YM-53601 (Squalene Synthase Inhibitor): YM-53601 targets squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene.[3][4] By inhibiting this downstream enzyme, YM-53601 specifically blocks the pathway leading to cholesterol without affecting the synthesis of other essential non-sterol isoprenoids derived from farnesyl pyrophosphate.
The distinct mechanisms of action suggest that a combination therapy could lead to a more profound reduction in cholesterol levels than either agent alone.
Comparative Efficacy: Preclinical Data
While direct clinical trial data on the combination of YM-53601 and statins is not publicly available, preclinical studies have compared their individual efficacies, suggesting a potential benefit for combination therapy. Furthermore, clinical data from another squalene synthase inhibitor, lapaquistat acetate (TAK-475), in combination with a statin, provides valuable insight into the potential synergistic effects.
YM-53601 vs. Pravastatin
Studies in animal models have demonstrated the potent lipid-lowering effects of YM-53601, in some cases exceeding that of the HMG-CoA reductase inhibitor pravastatin.
| Animal Model | Treatment Group | Dose | Duration | % Reduction in non-HDL-C (Mean) | Reference |
| Guinea-pigs | YM-53601 | 100 mg/kg/day | 14 days | 47% | |
| Pravastatin | 100 mg/kg/day | 14 days | 33% | ||
| Rhesus Monkeys | YM-53601 | 50 mg/kg, twice daily | 21 days | 37% | |
| Pravastatin | 25 mg/kg, twice daily | 28 days | No significant reduction |
Table 1: Comparison of the effect of YM-53601 and Pravastatin on non-HDL Cholesterol in animal models.
Lapaquistat Acetate (TAK-475) in Combination with Atorvastatin
A clinical study (NCT00864643) and a subsequent pooled analysis of phase 2 and 3 trials provided data on the co-administration of the squalene synthase inhibitor lapaquistat acetate with the HMG-CoA reductase inhibitor atorvastatin in patients with hypercholesterolemia.
| Treatment Group | % Reduction in LDL-C (Mean) | Reference |
| Lapaquistat 100 mg (monotherapy) | 21.6% | |
| Lapaquistat 100 mg + Statin | 18.0% (additional reduction) |
Table 2: Efficacy of Lapaquistat Acetate as Monotherapy and in Combination with a Statin on LDL-Cholesterol.
The data indicates that the addition of a squalene synthase inhibitor to statin therapy can result in a significant further reduction in LDL-cholesterol levels, supporting the concept of a synergistic or at least additive effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of YM-53601 and HMG-CoA reductase inhibitors.
In Vivo Animal Studies for Lipid Profiling
A common experimental workflow for evaluating the efficacy of lipid-lowering agents in animal models is as follows:
References
- 1. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Squalene Synthase Inhibitors: Alternatives to YM-53601
For researchers, scientists, and drug development professionals navigating the landscape of cholesterol synthesis inhibition, understanding the nuances of available compounds is paramount. YM-53601, a potent squalene synthase inhibitor, has been a significant tool in preclinical studies. However, a comprehensive evaluation of its alternatives is crucial for advancing research and development in this area. This guide provides an objective comparison of YM-53601 with two other key squalene synthase inhibitors: Lapaquistat (TAK-475) and Zaragozic Acid A (Squalestatin S1), supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action: Targeting a Key Step in Cholesterol Synthesis
Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2][3] By inhibiting this enzyme, these compounds prevent the flow of intermediates into the sterol synthesis pathway, leading to a reduction in cholesterol production.[4][5] This mechanism is distinct from that of statins, which act earlier in the pathway at the HMG-CoA reductase step.
Caption: Simplified cholesterol biosynthesis pathway highlighting the points of inhibition for statins and squalene synthase inhibitors.
Comparative Efficacy: In Vitro and In Vivo Data
The potency of these inhibitors has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data to facilitate a direct comparison.
In Vitro Inhibition of Squalene Synthase (IC50)
| Compound | Enzyme Source | IC50 (nM) | Reference |
| YM-53601 | Rat Liver Microsomes | 90 | |
| Hamster Liver Microsomes | 170 | ||
| Guinea-Pig Liver Microsomes | 46 | ||
| Rhesus Monkey Liver Microsomes | 45 | ||
| Human HepG2 Cell Microsomes | 79 | ||
| Lapaquistat (TAK-475) | Rat Liver Microsomes | 0.6 - 0.9 (as RPR 107393) | |
| Zaragozic Acid A | Rat Liver Microsomes | 0.078 (Ki) |
Note: IC50 and Ki values are from different studies and may not be directly comparable due to variations in experimental conditions. RPR 107393 is a potent squalene synthase inhibitor structurally related to Lapaquistat.
In Vivo Effects on Plasma Lipids
| Compound | Animal Model | Dose | % Change in Plasma Cholesterol | % Change in Plasma Triglycerides | Reference |
| YM-53601 | Rat (High-fat diet) | 50 mg/kg/day for 7 days | ↓ 47% (non-HDL) | ↓ 73% | |
| Rhesus Monkey | 50 mg/kg, twice daily for 21 days | ↓ 37% (non-HDL) | Not significant | ||
| Hamster (Normal diet) | 50 mg/kg/day for 5 days | - | ↓ 81% | ||
| Lapaquistat (TAK-475) | Rabbit (WHHLMI) | Low-dose (approx. 100 mg/kg/day) | ↓ 17.8% (Total) | ↓ 28.0% | |
| Rabbit (WHHLMI) | High-dose (approx. 200 mg/kg/day) | ↓ 30.3% (Total) | ↓ 36.8% | ||
| Zaragozic Acid A | Mouse | 200 µg/kg (ED50 for synthesis inhibition) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols cited in the comparison.
In Vitro Squalene Synthase Activity Assay (Radiometric Method)
This assay measures the enzymatic conversion of a radiolabeled substrate to squalene.
Caption: Workflow for a radiometric squalene synthase activity assay.
Detailed Steps:
-
Microsome Preparation: Homogenize liver tissue or cultured cells (e.g., HepG2) in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing NADPH and the radiolabeled substrate, [3H]farnesyl diphosphate. Add the test inhibitor at various concentrations or a vehicle control.
-
Enzymatic Reaction: Incubate the mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Lipid Extraction: Stop the reaction and extract the lipids using an organic solvent system, such as chloroform:methanol.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica TLC plate and develop the chromatogram using a suitable solvent system to separate squalene from the substrate and other lipids.
-
Quantification: Visualize the squalene spot (e.g., with iodine vapor), scrape the corresponding silica from the plate, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of squalene synthase activity at each inhibitor concentration and determine the IC50 value.
In Vivo Cholesterol Synthesis Measurement (Radiolabeled Acetate Incorporation)
This method assesses the rate of de novo cholesterol synthesis in a living organism.
Caption: Workflow for measuring in vivo cholesterol synthesis using a radiolabeled precursor.
Detailed Steps:
-
Animal Dosing: Administer the test inhibitor or vehicle control to the experimental animals (e.g., rats, mice) via the desired route (e.g., oral gavage).
-
Radiolabeling: At a specified time after dosing, inject the animals with a radiolabeled cholesterol precursor, typically [14C]acetate.
-
Sample Collection: After a defined incorporation period, collect blood and relevant tissues (e.g., liver).
-
Lipid Extraction: Extract the total lipids from the plasma and tissue homogenates.
-
Cholesterol Isolation: Saponify the lipid extract to hydrolyze cholesteryl esters and then extract the non-saponifiable lipids, which include free cholesterol.
-
Quantification: Measure the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.
-
Data Analysis: Compare the radioactivity in the cholesterol fraction of inhibitor-treated animals to that of the control group to determine the percent inhibition of cholesterol synthesis.
Off-Target Effects and Clinical Development
An essential aspect of drug development is understanding a compound's selectivity and potential off-target effects.
-
Zaragozic Acid A: Has been reported to mildly inhibit Ras farnesyl-protein transferase, an enzyme involved in post-translational modification of Ras proteins.
-
Lapaquistat (TAK-475): Advanced to Phase III clinical trials but development was discontinued due to observations of elevated liver enzymes, suggesting potential hepatotoxicity at the 100 mg dose. At a lower dose of 50 mg, it did not show signs of hepatotoxicity but was not considered commercially viable compared to existing therapies. One study in guinea pigs suggested that lapaquistat could prevent statin-induced myotoxicity.
-
YM-53601: Preclinical studies have shown it to be a potent inhibitor of squalene synthase. Further research is needed to fully characterize its off-target profile.
Conclusion
YM-53601, Lapaquistat, and Zaragozic Acid A are all potent inhibitors of squalene synthase, offering valuable tools for studying cholesterol metabolism and for the development of novel hypolipidemic agents. Zaragozic Acid A stands out for its picomolar potency in in vitro assays. Lapaquistat, while effective in lowering LDL-C in clinical trials, faced challenges with hepatotoxicity at higher doses, highlighting a key consideration for this class of inhibitors. YM-53601 has demonstrated significant cholesterol and triglyceride-lowering effects in various animal models.
The choice of inhibitor for a particular research application will depend on the specific experimental context, including the model system, desired potency, and considerations of potential off-target effects. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the pursuit of novel strategies to modulate cholesterol synthesis.
References
- 1. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of YM-53601: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of YM-53601, a potent squalene synthase inhibitor, across various species. The data presented is compiled from preclinical studies to offer an objective overview of its performance, supported by experimental details and pathway visualizations.
Executive Summary
YM-53601 demonstrates significant inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, across multiple species. In vitro studies have established its inhibitory activity in hepatic microsomes from rats, hamsters, guinea pigs, rhesus monkeys, and humans. Furthermore, in vivo experiments have consistently shown its efficacy in reducing plasma cholesterol and triglyceride levels in various animal models, suggesting its potential as a broad-spectrum lipid-lowering agent.
Data Presentation: In Vitro and In Vivo Activity of YM-53601
The following tables summarize the quantitative data on the inhibitory and lipid-lowering effects of YM-53601 in different species.
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
| Species | Tissue Source | IC50 (nM) |
| Human | HepG2 Cells | 79[1] |
| Rhesus Monkey | Hepatic Microsomes | 45[1] |
| Guinea Pig | Hepatic Microsomes | 46[1] |
| Rat | Hepatic Microsomes | 90[1] |
| Hamster | Hepatic Microsomes | 170[1] |
Table 2: In Vivo Effects of YM-53601 on Plasma Lipids
| Species | Diet | Dosage | Duration | Effect on Plasma Non-HDL Cholesterol | Effect on Plasma Triglycerides |
| Rat | High-fat | 50 mg/kg/day (p.o.) | 1 week | - | - |
| Rat | Not specified | 32 mg/kg (p.o., single dose) | - | ED50 for cholesterol biosynthesis inhibition | - |
| Guinea Pig | Not specified | 100 mg/kg/day (p.o.) | 14 days | ↓ 47% | - |
| Hamster | Normal | 50 mg/kg/day (p.o.) | 5 days | ↓ approx. 70% | ↓ 81% |
| Hamster | High-fat | 100 mg/kg/day (p.o.) | 7 days | - | ↓ 73% |
| Rhesus Monkey | Normal | 50 mg/kg (twice daily, p.o.) | 21 days | ↓ 37% | - |
Signaling Pathway and Mechanism of Action
YM-53601 targets squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a critical enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this step, YM-53601 effectively blocks the downstream production of cholesterol.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of YM-53601 activity.
Preparation of Hepatic Microsomes
-
Tissue Homogenization : Livers from the respective species are excised, weighed, and minced in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
-
Differential Centrifugation : The homogenate is centrifuged at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Microsome Isolation : The resulting supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet, containing the microsomal fraction, is collected.
-
Washing and Storage : The microsomal pellet is washed with the homogenization buffer, re-centrifuged, and the final pellet is resuspended in a suitable buffer and stored at -80°C until use.
In Vitro Squalene Synthase Activity Assay
This assay measures the conversion of a radiolabeled precursor to squalene in the presence of hepatic microsomes.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing hepatic microsomes, a radiolabeled substrate such as [3H]farnesyl diphosphate, NADPH, and varying concentrations of YM-53601 or a vehicle control.
-
Incubation : The reaction is initiated and incubated at 37°C for a specified period.
-
Reaction Termination and Extraction : The reaction is stopped, and the lipids, including the formed [3H]squalene, are extracted using an organic solvent.
-
Quantification : The amount of [3H]squalene is quantified using liquid scintillation counting.
-
Data Analysis : The percentage of inhibition at each concentration of YM-53601 is calculated, and the IC50 value is determined.
In Vivo Animal Studies for Lipid-Lowering Efficacy
-
Animal Acclimatization : Animals of the specified species are acclimatized to the laboratory conditions for a designated period.
-
Diet and Grouping : Animals are fed either a normal or a high-fat diet and are randomly assigned to control and treatment groups.
-
Drug Administration : YM-53601 is administered orally (p.o.) at the specified doses and frequencies for the duration of the study. The control group receives the vehicle.
-
Blood Collection : Blood samples are collected at baseline and at specified time points during the study.
-
Plasma Lipid Analysis : Plasma is separated from the blood samples, and the concentrations of total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays. Non-HDL cholesterol is calculated by subtracting HDL cholesterol from total cholesterol.
-
Statistical Analysis : The data are analyzed using appropriate statistical methods to determine the significance of the observed lipid-lowering effects.
References
Head-to-head studies of FDFT1 inhibitors including YM-53601
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), or squalene synthase, inhibitors, with a particular focus on YM-53601. FDFT1 is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[1] Its inhibition presents a promising therapeutic strategy for hypercholesterolemia and other metabolic disorders. This document summarizes key performance data from head-to-head and independent studies, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for YM-53601 and other notable FDFT1 inhibitors. It is important to note that direct head-to-head studies for all compounds are limited; therefore, comparisons should be made with consideration of the different experimental conditions.
Table 1: In Vitro Inhibition of Squalene Synthase Activity
| Compound | Active Form | Cell Line/Source | IC50 (nM) | Reference |
| YM-53601 | - | Human Hepatoma Cells | 79 | [2] |
| - | Rat Hepatic Microsomes | 90 | [2] | |
| - | Hamster Hepatic Microsomes | 170 | [2] | |
| - | Guinea-Pig Hepatic Microsomes | 46 | [2] | |
| - | Rhesus Monkey Hepatic Microsomes | 45 | ||
| T-91485 | TAK-475 (Lapaquistat) | Human Rhabdomyosarcoma (RD) | 36 | |
| Human Skeletal Myocytes | 45 | |||
| Squalestatin 1 | - | Rat Liver Microsomes | 12 ± 5 |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Inhibition of Cholesterol Biosynthesis
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| YM-53601 | Rat | 32 | |
| TAK-475 (Lapaquistat) | Rat | 2.9 | |
| DF-461 | Rat | 0.11 |
ED50: Half-maximal effective dose.
Table 3: In Vivo Effects on Plasma Lipids
| Compound | Animal Model | Dose & Duration | % Decrease in non-HDL-C | % Decrease in Triglycerides | Reference |
| YM-53601 | Rhesus Monkey | 50 mg/kg, twice daily for 21 days | 37 | - | |
| Hamster (high-fat diet) | 100 mg/kg, daily for 7 days | - | 73 | ||
| Pravastatin | Rhesus Monkey | 25 mg/kg, twice daily for 28 days | No significant effect | - | |
| Fenofibrate | Hamster (high-fat diet) | 100 mg/kg, daily for 7 days | - | 53 | |
| TAK-475 (Lapaquistat) | Marmoset | 30 mg/kg, daily for 4 days | Significant decrease | Significant decrease | |
| Atorvastatin | Marmoset | 10 mg/kg, daily for 4 days | Significant decrease | Significant decrease |
non-HDL-C: Non-high-density lipoprotein cholesterol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison of FDFT1 inhibitors.
Microsomal Squalene Synthase Activity Assay (Radiometric)
This assay determines the in vitro potency of compounds in inhibiting the FDFT1 enzyme.
Principle: The activity of squalene synthase is measured by quantifying the conversion of a radiolabeled substrate, [3H]farnesyl diphosphate ([3H]FPP), to [3H]squalene. The inhibitor's potency is determined by its ability to reduce the formation of [3H]squalene.
Materials:
-
Liver microsomes (from rat, hamster, or other species)
-
[3H]Farnesyl diphosphate (FPP)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl₂, 10 mM KCl, and 1 mM DTT)
-
Test compounds (FDFT1 inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Hexane
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
Microsome Preparation: Prepare liver microsomes from the desired species using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, NADPH (final concentration ~1 mM), and liver microsomes (e.g., 50-100 µg of protein).
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only). Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding [3H]FPP (final concentration ~10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).
-
Saponification: Saponify the lipid esters by heating at 70°C for 1 hour to release squalene.
-
Extraction: After cooling, extract the non-saponifiable lipids, including [3H]squalene, with hexane.
-
Separation and Quantification: Separate the [3H]squalene from the unreacted [3H]FPP using TLC. Scrape the silica gel corresponding to the squalene band and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Cholesterol Biosynthesis Inhibition Assay
This assay assesses the ability of a compound to inhibit cholesterol synthesis in a living animal.
Principle: The rate of de novo cholesterol synthesis is measured by the incorporation of a radiolabeled precursor, such as [14C]acetate, into cholesterol in the liver. The efficacy of the inhibitor is determined by the reduction in [14C]cholesterol synthesis.
Materials:
-
Test animals (e.g., rats, hamsters)
-
Test compound (FDFT1 inhibitor)
-
[14C]Acetate (sodium salt)
-
Anesthetic
-
Saline solution
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation cocktail
Procedure:
-
Animal Dosing: Administer the test compound orally (p.o.) or via another appropriate route to the animals at various doses. Include a vehicle control group.
-
Radiolabel Administration: At a specified time after compound administration (e.g., 1 hour), inject the animals with a sterile solution of [14C]acetate (e.g., intraperitoneally).
-
Tissue Collection: After a defined period of radiolabel incorporation (e.g., 1-2 hours), euthanize the animals and collect the liver tissue.
-
Lipid Extraction: Homogenize the liver tissue and extract the total lipids using a solvent system like chloroform:methanol (2:1, v/v).
-
Saponification and Cholesterol Isolation: Saponify the lipid extract to hydrolyze cholesteryl esters. Extract the non-saponifiable lipids, which include cholesterol.
-
Quantification: Quantify the amount of [14C] incorporated into cholesterol using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each dose group compared to the vehicle control group. Determine the ED50 value by plotting the percentage of inhibition against the dose.
Plasma Lipoprotein Analysis
This protocol details the measurement of plasma cholesterol and triglyceride levels in different lipoprotein fractions.
Principle: Plasma lipoproteins are separated based on their size and density using methods like ultracentrifugation or fast protein liquid chromatography (FPLC). The cholesterol and triglyceride content in each fraction is then quantified using enzymatic assays.
Materials:
-
Animal plasma (collected in EDTA-containing tubes)
-
Ultracentrifuge or FPLC system with a size-exclusion column (e.g., Superose 6)
-
Commercial enzymatic kits for total cholesterol and triglyceride measurement
-
Spectrophotometer or plate reader
Procedure:
-
Plasma Collection: Collect blood from animals into tubes containing EDTA and centrifuge to obtain plasma.
-
Lipoprotein Separation (FPLC Method):
-
Equilibrate the FPLC system and the size-exclusion column with a suitable buffer (e.g., phosphate-buffered saline).
-
Inject a defined volume of plasma onto the column.
-
Elute the lipoproteins with the buffer at a constant flow rate. Lipoproteins will separate based on size, with larger particles (VLDL) eluting first, followed by LDL and then HDL.
-
Collect fractions at regular intervals.
-
-
Lipid Quantification:
-
For each collected fraction, determine the total cholesterol and triglyceride concentrations using commercial enzymatic kits according to the manufacturer's instructions.
-
Briefly, this involves an enzymatic reaction that produces a colored or fluorescent product, which is then measured using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Construct a lipoprotein profile by plotting the cholesterol and triglyceride concentrations for each fraction.
-
Calculate the total cholesterol and triglyceride levels in each lipoprotein class (VLDL, LDL, HDL) by summing the concentrations in the corresponding fractions.
-
Compare the lipoprotein profiles and lipid levels between the treatment and control groups.
-
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of FDFT1 inhibitors.
Caption: FDFT1's role in the cholesterol biosynthesis pathway and its inhibition.
Caption: Experimental workflow for comparing FDFT1 inhibitors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of YM-53601 Free Base
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of YM-53601 free base, a squalene synthase inhibitor used in research. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. |
II. Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe disposal of this compound and associated materials.
Step 1: Segregation of Waste
Proper segregation is the first and most crucial step in chemical waste management.
-
Solid Waste:
-
Collect any solid this compound powder, contaminated weigh boats, or paper in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other solid wastes unless you have confirmed compatibility.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3][4]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Step 2: Waste Container Management
Proper containment is essential to prevent leaks and exposures.
-
Container Selection: Use containers that are compatible with the chemical and solvent. For instance, many organic solvents should be stored in glass or specific types of plastic containers.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The principal investigator's name and lab location.
-
-
Storage:
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Store waste in a designated "Satellite Accumulation Area" within the laboratory.
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.
-
Segregate waste containers based on compatibility to prevent accidental reactions. For example, store acids and bases separately.
-
Step 3: Arranging for Disposal
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.
-
Follow their specific procedures for waste pickup requests.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
IV. Chemical and Toxicological Data Summary
Table 2: Known Properties of YM-53601
| Property | Value / Information |
| Chemical Class | Heterocyclic aromatic compound. |
| Mechanism of Action | Inhibitor of squalene synthase. |
| Solubility | Soluble in DMSO. |
| Biological Effects | Reduces plasma cholesterol and triglyceride levels in animal models. Potentiates the effects of certain cancer therapeutics. |
| Toxicity | Specific toxicity data is not available. As a biologically active compound, it should be handled with care to avoid exposure. |
Disclaimer: This guide is intended for informational purposes and is based on general best practices for laboratory chemical waste disposal. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. Your Environmental Health and Safety department is the primary resource for guidance on chemical disposal.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling YM-53601 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling YM-53601 free base in a laboratory setting. It is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment. YM-53601 is a potent squalene synthase inhibitor intended for research use only and is not for human or veterinary use.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are recommended based on general principles for handling potent, powdered research compounds.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when working with the solid powder to avoid inhalation.[1]
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing. Assume the compound is potentially irritating to the skin and eyes.
-
Aerosol Prevention : Avoid actions that could generate dust or aerosols, such as vigorous shaking or scraping of the solid material. If preparing solutions, add the solvent to the solid slowly.
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the solid or high concentrations. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust particles and splashes. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing. | To protect skin and clothing from contamination. |
| Respiratory | When handling the powder outside of a fume hood or if aerosol generation is possible, a NIOSH-approved N95 respirator or higher is recommended. | To prevent inhalation of the powdered compound.[1] |
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, follow the supplier's recommendations. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Spill Management: In case of a spill, wear appropriate PPE. For small spills of the solid, gently cover with an absorbent material to avoid raising dust, then carefully scoop the material into a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
Biological Activity and Experimental Data
YM-53601 is an inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[2] It has been shown to reduce plasma cholesterol and triglyceride levels in various animal models.
| Parameter | Value | Species/System |
| IC₅₀ (Squalene Synthase) | 79 nM | Human hepatoma cells (HepG2) |
| 90 nM | Rat hepatic microsomes | |
| 170 nM | Hamster hepatic microsomes | |
| 46 nM | Guinea-pig hepatic microsomes | |
| 45 nM | Rhesus monkey hepatic microsomes | |
| ED₅₀ (Cholesterol Biosynthesis Inhibition) | 32 mg/kg (oral administration) | Rats |
| Effect on Plasma Lipids | Reduces plasma non-HDL cholesterol by ~70% at 50 mg/kg/day for 5 days (oral). Reduces plasma triglycerides by 81% at 50 mg/kg/day for 5 days (oral). | Hamsters |
| Decreases plasma non-HDL cholesterol by 37% at 50 mg/kg twice daily for 21 days (oral). | Rhesus monkeys |
Signaling Pathway Inhibition
YM-53601 targets squalene synthase, which catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl diphosphate to squalene.
Caption: Mechanism of action of YM-53601 as a squalene synthase inhibitor.
Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay
The following is a generalized protocol based on methodologies described in the literature for measuring the in vitro inhibition of squalene synthase.
1. Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells (e.g., HepG2) in a suitable buffer (e.g., 50 mM HEPES).
-
Perform differential centrifugation to isolate the microsomal fraction.
2. Squalene Synthase Activity Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a source of [³H]-farnesyl diphosphate, and necessary cofactors in a buffer.
-
Add varying concentrations of YM-53601 (or vehicle control) to the reaction tubes.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., KOH in ethanol).
3. Extraction and Quantification:
-
Saponify the reaction mixture to hydrolyze lipids.
-
Extract the non-saponifiable lipids, including [³H]-squalene, using an organic solvent (e.g., hexane).
-
Quantify the amount of [³H]-squalene formed using liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of inhibition of squalene synthase activity for each concentration of YM-53601 compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro squalene synthase inhibition assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
